5-(Bromomethyl)-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUWHXXVJARBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559932 | |
| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108274-33-5 | |
| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research.
Core Chemical Information
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group significantly influences the electronic properties of the pyridine ring, often enhancing the biological activity of the final compounds.[1]
CAS Number: 108274-33-5[2]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a solid at room temperature with a low melting point.[2][3] There is a discrepancy in the reported boiling point, with one source indicating 37-38°C, likely at reduced pressure, and another providing a predicted value of 218.4°C at atmospheric pressure.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₃N | [4] |
| Molecular Weight | 240.02 g/mol | [2][4] |
| Appearance | White crystalline solid, Solid-Low Melt | [2][3][4] |
| Boiling Point | 37-38 °C (pressure not specified); 218.4 ± 35.0 °C (Predicted) | [2][3] |
| Density | 1.647 g/cm³ (Predicted) | [3] |
| pKa | -0.35 ± 0.22 (Predicted) | [3] |
| Purity | 95% - 97% | [2][4] |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.[5]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [2] |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. | [2][5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |
Synthesis and Reactivity
A generalized workflow for its synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Applications in Research and Development
The trifluoromethylpyridine moiety is a privileged scaffold in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] this compound, with its reactive bromomethyl group, is an excellent electrophile for introducing this scaffold into a wide range of molecules.
It is a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. For instance, it can be used in substitution reactions with various nucleophiles or in cross-coupling reactions to generate more complex molecular architectures.
The following diagram illustrates its role as a versatile building block in the synthesis of potential drug candidates.
Caption: Logical relationship of this compound in synthesis.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the search results, a general procedure for a similar transformation, the bromination of a pyrimidine, is available.[6] Researchers can adapt this protocol for their specific needs.
General Protocol for Bromination of a Heterocycle (Adapted):
-
Dissolve the starting material (e.g., 5-methyl-2-(trifluoromethyl)pyridine) in a suitable solvent (e.g., acetic acid or carbon tetrachloride).
-
Slowly add the brominating agent (e.g., N-bromosuccinimide or bromine) to the solution.
-
If necessary, add a radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a generalized protocol and the specific conditions (reagents, solvent, temperature, and reaction time) must be optimized for the synthesis of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive bromomethyl group and an electronically modified pyridine ring makes it an attractive starting material for the development of new bioactive molecules. Proper handling and safety precautions are essential when working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 108274-33-5 [sigmaaldrich.com]
- 3. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. 108274-33-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine(1010422-51-1) 1H NMR spectrum [chemicalbook.com]
- 6. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group and a reactive bromomethyl handle makes this compound a valuable intermediate for introducing the 2-(trifluoromethyl)pyridin-5-yl)methyl moiety into a wide range of molecular scaffolds. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key quantitative data to support researchers in their synthetic endeavors.
Synthetic Strategy Overview
The most direct and widely applicable synthetic approach to this compound involves a two-step sequence starting from a suitable precursor. The general strategy is as follows:
-
Synthesis of the Precursor: Preparation of 5-methyl-2-(trifluoromethyl)pyridine. This can be achieved through various methods, with a common route involving the trifluoromethylation of a corresponding pyridine derivative.
-
Benzylic Bromination: Selective bromination of the methyl group of 5-methyl-2-(trifluoromethyl)pyridine to yield the final product. This is typically accomplished via a free radical bromination reaction.
This guide will focus on a robust and well-documented method for each of these steps.
Synthesis of the Precursor: 5-methyl-2-(trifluoromethyl)pyridine
The synthesis of 5-methyl-2-(trifluoromethyl)pyridine can be accomplished through several routes. One common industrial method involves the halogen exchange of a trichloromethyl group with fluoride. An alternative and often more accessible laboratory-scale synthesis involves the construction of the trifluoromethylpyridine ring system. The following protocol is a representative method.
Experimental Protocol: Synthesis of 5-methyl-2-(trifluoromethyl)pyridine
This protocol is based on the principles of pyridine synthesis and trifluoromethylation reactions found in the literature.
Reaction Scheme:
5-(Bromomethyl)-2-(trifluoromethyl)pyridine chemical structure and IUPAC name
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This document provides a detailed overview of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, a crucial building block in the synthesis of novel pharmaceutical agents.
Chemical Identity and Structure
This compound is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with a bromomethyl group at the 5-position and a trifluoromethyl group at the 2-position.
IUPAC Name: this compound[1]
Chemical Structure:
The structure consists of a central pyridine ring. A trifluoromethyl group (-CF₃) is attached to the carbon atom at position 2 of the ring, and a bromomethyl group (-CH₂Br) is attached to the carbon at position 5.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.
| Property | Value | Reference |
| CAS Number | 108274-33-5 | [1][2] |
| Molecular Formula | C₇H₅BrF₃N | [2][3] |
| Molecular Weight | 240.02 g/mol | [1][2][3] |
| Boiling Point | 37-38 °C | [1] |
| Purity | Typically ≥97% | [3] |
| Appearance | Solid | [3] |
| InChI | 1S/C7H5BrF3N/c8-3-5-1-2-6(12-4-5)7(9,10,11)/h1-2,4H,3H2 | [1] |
| InChI Key | IRQUWHXXVJARBK-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The synthesis of this compound is not detailed in the provided search results. However, its structure suggests it is a versatile reagent in organic synthesis. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of the 2-(trifluoromethyl)pyridin-5-ylmethyl moiety into a wide range of molecules. The trifluoromethyl group is an important pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Applications in Drug Discovery
This compound serves as a key intermediate in the preparation of various biologically active compounds. For instance, it can be used in the synthesis of aryl piperidines and piperazines that act as inducers of LDL-receptor expression[2]. The pyridine core and the trifluoromethyl group are common features in many modern pharmaceuticals, highlighting the importance of this building block.
Logical Relationship of Structural Components
The relationship between the core pyridine structure and its substituents, which dictates its chemical reactivity and utility, can be visualized as follows:
Caption: Key structural components of this compound.
References
In-depth Technical Guide: Physicochemical Properties of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the core physicochemical properties of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, a key reagent and building block in contemporary medicinal chemistry and drug discovery. The data presented herein is essential for reaction planning, stoichiometric calculations, and analytical characterization.
Physicochemical Data Summary
The fundamental molecular properties of this compound have been determined and are presented below. This information is critical for researchers working with this compound in synthetic and analytical applications.
| Property | Value | Reference |
| Molecular Formula | C7H5BrF3N | [1][2][3] |
| Molecular Weight | 240.02 g/mol | [1][2][3] |
| CAS Number | 108274-33-5 | [1] |
Logical Relationship of Molecular Properties
The molecular formula of a compound dictates its molecular weight. The relationship for this compound is illustrated below.
Caption: Relationship between molecular formula and molecular weight.
References
An In-depth Technical Guide to 5-(Bromomethyl)-2-(trifluoromethyl)pyridine: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and a representative synthetic protocol for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine. This document is intended for use by qualified professionals in a laboratory setting.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₇H₅BrF₃N. It is a solid with a low melting point and is used as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1]
| Property | Value | Source |
| Molecular Weight | 240.02 g/mol | [1] |
| Physical Form | Solid-Low Melt | [1] |
| Boiling Point | 37-38 °C | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 108274-33-5 | [1] |
| Predicted Boiling Point | 218.4±35.0 °C | [2] |
| Predicted Density | 1.647 g/cm³ | [2] |
| Predicted pKa | -0.35±0.22 | [2] |
Safety Data Sheet (SDS) Summary
The following tables summarize the key safety information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Classification
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
GHS Label Elements
| Element | Description |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][3] H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1][3] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3] P362+P364: Take off contaminated clothing and wash it before reuse.[3] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[3] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Handling and Storage
Proper handling and storage procedures are crucial for ensuring laboratory safety.
Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure eyewash stations and safety showers are in close proximity to the workstation.
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][7]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[3][7] Keep the container tightly closed.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Storage Temperature: Store under an inert gas (nitrogen or argon) at 2-8°C for long-term storage.[2] For general laboratory use, ambient temperature is acceptable.[1]
Experimental Protocols
Disclaimer: This is a representative protocol and has not been optimized for this specific substrate. Researchers should conduct a thorough literature search and risk assessment before attempting this synthesis.
Representative Synthesis of this compound
This protocol assumes the starting material is 5-methyl-2-(trifluoromethyl)pyridine.
Materials:
-
5-methyl-2-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-(trifluoromethyl)pyridine (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents) to the solution.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Potential Applications in Drug Development & Signaling Pathways
While direct experimental data on the biological activity of this compound is limited, its structural similarity to known bioactive molecules suggests potential applications in drug discovery. Specifically, related trifluoromethylpyridine derivatives have been investigated as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.
TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory irritation. It is activated by a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Antagonism of TRPA1 is a promising therapeutic strategy for a variety of conditions, including chronic pain, asthma, and cough.
The bromomethyl group in this compound is a reactive handle that allows for its covalent attachment to nucleophilic residues in target proteins, making it a potential tool for developing covalent inhibitors.
This diagram illustrates the activation of the TRPA1 channel by various noxious stimuli, leading to calcium influx, neuronal depolarization, and the release of neurotransmitters that mediate pain and inflammation. A potential antagonist, such as a derivative of this compound, could block this channel, thereby inhibiting these downstream effects.
References
- 1. This compound | 108274-33-5 [sigmaaldrich.com]
- 2. 108274-33-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Solubility of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine: A Technical Guide for Researchers
An in-depth examination of the solubility profile of the critical synthesis intermediate, 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, reveals a notable absence of quantitative data in publicly accessible literature. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its predicted solubility, detailed experimental protocols for precise quantitative determination, and an exploration of its synthetic and application contexts.
Understanding the Molecule: Physicochemical Properties
This compound is a halogenated pyridine derivative with a molecular formula of C₇H₅BrF₃N and a molecular weight of 240.02 g/mol . Its structure, featuring a polar pyridine ring, a reactive bromomethyl group, and a strongly electron-withdrawing trifluoromethyl group, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. The presence of both polar and non-polar moieties suggests a nuanced solubility profile.
While specific quantitative data is not available, a qualitative assessment can be inferred from the behavior of structurally similar compounds. For instance, the related compound 2-Bromo-5-(trifluoromethyl)pyridine is known to be soluble in polar protic solvents like methanol and ethanol[1]. This suggests that this compound is also likely to exhibit solubility in a range of common organic solvents. However, for precise applications in synthesis, purification, and formulation, experimental determination of its solubility is crucial.
Quantitative Solubility Data: A Noteworthy Gap
A thorough review of scientific literature and chemical databases indicates a lack of published quantitative solubility data for this compound in common organic solvents. This absence of readily available information underscores the importance of the standardized experimental protocols detailed in this guide to empower researchers to generate this critical data in-house.
Experimental Protocols for Solubility Determination
To address the current data gap, two robust and widely accepted methods for determining the solubility of organic compounds are presented below: the Gravimetric Method and UV/Vis Spectrophotometry.
Gravimetric Method
This classic and straightforward method involves the direct measurement of the mass of the solute dissolved in a known volume of a saturated solution. It is a reliable technique that does not require sophisticated instrumentation.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
-
-
Isolation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. A rotary evaporator can also be used.
-
Once the solvent is fully evaporated, place the container in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container minus its initial tare weight.
-
Solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL) or as a weight/weight percentage.
-
UV/Vis Spectrophotometry Method
This instrumental method is particularly useful for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive technique that can be used for determining the solubility of sparingly soluble compounds.
Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
After reaching equilibrium, carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Synthesis and Application Context
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[2][3]. Its trifluoromethylpyridine core is a key structural motif in many active ingredients[3][4].
General Synthetic Pathway
The synthesis of this compound often involves the bromination of a suitable precursor. A generalized synthetic workflow is illustrated below.
Caption: Generalized workflow for the synthesis of this compound.
Role in Drug Discovery and Development
The utility of this compound as a building block stems from the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity[5]. The reactive bromomethyl group allows for the facile introduction of the trifluoromethylpyridine scaffold into a target molecule. This logical relationship is depicted in the following diagram.
Caption: The role of this compound in drug development logic.
Conclusion
While quantitative solubility data for this compound remains to be published, this technical guide provides the necessary framework for researchers to determine these values accurately. The detailed experimental protocols for the gravimetric and UV/Vis spectrophotometry methods offer reliable approaches to generating essential data for optimizing synthetic processes, purification, and formulation development. Understanding the solubility of this key intermediate is a critical step in harnessing its full potential in the creation of novel pharmaceuticals and agrochemicals.
References
- 1. 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1 [m.chemicalbook.com]
- 2. 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine [myskinrecipes.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine. Due to the limited availability of experimentally acquired spectra for this specific compound in publicly accessible literature, this guide combines theoretical predictions, data from analogous structures, and standard experimental protocols to serve as a comprehensive resource for researchers.
Molecular Structure and Predicted NMR Active Nuclei
This compound possesses a unique substitution pattern on the pyridine ring, which gives rise to a distinct NMR spectrum. The key structural features influencing the NMR data are the electron-withdrawing trifluoromethyl group at the 2-position and the bromomethyl group at the 5-position.
Figure 1. Structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals for the aromatic protons and one signal for the benzylic protons of the bromomethyl group. The chemical shifts are influenced by the positions of the substituents on the pyridine ring. The trifluoromethyl group at C2 will strongly deshield the proton at C3 and to a lesser extent the proton at C6. The bromomethyl group at C5 will influence the adjacent protons at C4 and C6.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | 8.0 - 8.5 |
| H-4 | 7.9 - 8.1 | dd | 8.0 - 8.5 (³J), 2.0 - 2.5 (⁴J) |
| H-6 | 8.6 - 8.8 | d | 2.0 - 2.5 |
| -CH₂Br | 4.5 - 4.7 | s | - |
Note: These are predicted values based on known substituent effects on the pyridine ring and data from analogous compounds. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show seven distinct signals corresponding to the five carbons of the pyridine ring, the carbon of the trifluoromethyl group, and the carbon of the bromomethyl group. The chemical shifts will be significantly affected by the electron-withdrawing nature of the trifluoromethyl group and the bromine atom. The carbon attached to the trifluoromethyl group (C2) and the trifluoromethyl carbon itself will exhibit characteristic quartet splitting due to coupling with the fluorine atoms.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-2 | 148 - 152 | q |
| C-3 | 121 - 124 | s |
| C-4 | 138 - 141 | s |
| C-5 | 130 - 133 | s |
| C-6 | 150 - 153 | s |
| -CH₂Br | 30 - 33 | s |
| -CF₃ | 120 - 123 | q |
Note: These are predicted values. The quartet multiplicity for C-2 and -CF₃ is a key identifying feature.
Experimental Protocols for NMR Spectra Acquisition
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid line broadening.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
Figure 2. Experimental workflow for NMR analysis.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra relies on understanding the electronic effects of the substituents and their influence on the chemical shifts and coupling patterns of the pyridine ring protons and carbons.
Figure 3. Logical relationships in spectral interpretation.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, it is imperative to acquire experimental NMR data and, if necessary, employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.
Navigating the Challenges of Electrophilic Substitution in 2-(Trifluoromethyl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group to a pyridine ring profoundly influences its chemical reactivity, presenting both unique opportunities and significant challenges for synthetic chemists. This technical guide provides an in-depth exploration of the electrophilic substitution reactions of 2-(trifluoromethyl)pyridine derivatives, a class of compounds of increasing importance in medicinal chemistry and materials science. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the pyridine ring is significantly deactivated towards electrophilic attack, making these reactions notoriously difficult. This guide will detail the strategies to overcome these challenges, with a focus on reaction mechanisms, regioselectivity, and practical experimental protocols.
The Deactivating Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. When positioned at the 2-position of the pyridine ring, it strongly deactivates the entire ring system towards electrophilic aromatic substitution (SEAr). This deactivation stems from the inductive effect of the -CF3 group, which reduces the electron density of the π-system, making it less nucleophilic and thus less reactive towards electrophiles. Consequently, direct electrophilic substitution on 2-(trifluoromethyl)pyridine requires harsh reaction conditions and often results in low yields.
Strategies for Electrophilic Substitution
Despite the inherent difficulties, several strategies have been developed to effect electrophilic substitution on the 2-(trifluoromethyl)pyridine core. These primarily involve either forcing conditions or activation of the pyridine ring.
Nitration
Direct nitration of 2-(trifluoromethyl)pyridine is a challenging transformation. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, often require high temperatures and prolonged reaction times. The strong electron-withdrawing effect of the -CF3 group directs the incoming nitro group primarily to the 5-position, which is the least deactivated position.
A more effective approach involves the initial N-oxidation of the pyridine ring. The resulting 2-(trifluoromethyl)pyridine-N-oxide exhibits enhanced reactivity towards electrophiles. The N-oxide group is activating and directs electrophilic attack to the 4-position. Subsequent deoxygenation of the N-oxide restores the pyridine ring.
Regioselectivity of Nitration:
Halogenation
Direct halogenation of 2-(trifluoromethyl)pyridine is also challenging. Bromination, for instance, typically requires high temperatures and the use of oleum or other strong Lewis acids. The substitution is expected to occur preferentially at the 5-position.
Similar to nitration, activation via N-oxide formation can facilitate halogenation under milder conditions and can alter the regioselectivity.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts alkylation and acylation reactions are generally not successful on the 2-(trifluoromethyl)pyridine ring. The strong deactivation of the ring, coupled with the tendency of the Lewis acid catalyst to coordinate with the pyridine nitrogen, prevents these reactions from occurring.
Quantitative Data on Electrophilic Substitution
The following table summarizes available data on the electrophilic substitution of 2-(trifluoromethyl)pyridine derivatives. The data highlights the challenging nature of these reactions.
| Electrophile | Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| NO₂+ | 2-(Trifluoromethyl)pyridine | HNO₃, H₂SO₄, high temp. | 5-Nitro-2-(trifluoromethyl)pyridine | Low | [General knowledge] |
| NO₂+ | 2-(Trifluoromethyl)pyridine-N-oxide | HNO₃, H₂SO₄, 130°C, 3.5 h | 4-Nitro-2-(trifluoromethyl)pyridine-N-oxide | Moderate | [1] |
| Br+ | 2,3-dimethylpyridine | DBDMH, Oleum 65%, 105°C, 2h | 5-Bromo-2,3-dimethylpyridine | 83.3 | [2] |
Note: Specific yield data for direct nitration and bromination of the parent 2-(trifluoromethyl)pyridine is scarce in the literature, reflecting the difficulty of these reactions.
Detailed Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide[3]
This protocol describes a general method for the nitration of pyridine-N-oxide, which can be adapted for 2-(trifluoromethyl)pyridine-N-oxide.
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.[3]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat the pyridine-N-oxide substrate to 60°C.[3]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes.[3]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[3]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, causing the product to precipitate.[3]
-
Purification: Collect the solid by filtration. The product can be further purified by recrystallization from acetone.[3]
Application in Drug Development: Targeting the PI3K/mTOR Signaling Pathway
Derivatives of 2-(trifluoromethyl)pyridine are of significant interest in drug discovery. For instance, Bimiralisib (PQR309) is a potent, orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor that contains a 2-(trifluoromethyl)pyridine moiety.[4][5] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7]
The workflow for the synthesis of Bimiralisib involves the coupling of a boronic ester derivative of 2-amino-4-(trifluoromethyl)pyridine with a substituted triazine core.[8]
Bimiralisib acts by inhibiting the kinase activity of both PI3K and mTOR, thereby blocking downstream signaling and leading to the inhibition of cancer cell proliferation and survival.[9][10]
References
- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Bimiralisib | C17H20F3N7O2 | CID 58507717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Facebook [cancer.gov]
Stability of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific experimental data in the public domain, this document outlines the expected stability of the compound under acidic and basic conditions based on established principles of physical organic chemistry and data from analogous structures. It includes predicted degradation pathways, proposed reaction mechanisms, and generalized experimental protocols for stability testing. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in process development, formulation, and handling.
Introduction
This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromomethyl group and a strongly electron-withdrawing trifluoromethyl group, imparts unique properties that are beneficial for the synthesis of complex molecular architectures. However, these same features also influence its stability, particularly in aqueous environments under varying pH conditions. Understanding the stability profile of this compound is critical for its effective use in multi-step syntheses and for ensuring the quality and shelf-life of resulting products.
The presence of the electron-withdrawing trifluoromethyl group is expected to activate the pyridine ring towards nucleophilic attack and influence the reactivity of the benzylic bromide-like bromomethyl group. This guide will explore the theoretical underpinnings of its stability and provide a framework for its experimental evaluation.
Predicted Stability Profile
Based on the chemical structure of this compound, its stability is expected to be influenced by several factors, including pH, temperature, and the presence of nucleophiles.
General Reactivity
The primary mode of degradation for this compound in aqueous media is anticipated to be nucleophilic substitution at the benzylic carbon of the bromomethyl group. The bromide ion is a good leaving group, and the carbon atom is susceptible to attack by nucleophiles such as water and hydroxide ions.
Stability Under Acidic Conditions
Under acidic conditions, the pyridine nitrogen can be protonated. This protonation will further increase the electron-withdrawing nature of the pyridine ring, potentially making the bromomethyl group more susceptible to nucleophilic attack by water (hydrolysis). However, the concentration of the more potent nucleophile, hydroxide, is very low. Therefore, the degradation in acidic solution is expected to proceed via a solvolysis mechanism. The likely primary degradation product is 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine.
Stability Under Basic Conditions
In basic solutions, the concentration of the hydroxide ion, a strong nucleophile, is high. Consequently, the degradation of this compound is expected to be significantly accelerated under basic conditions. The reaction will likely proceed via a direct SN2 displacement of the bromide by hydroxide to form 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine. At higher concentrations of base or elevated temperatures, further reactions or rearrangements are possible, though less likely for this specific structure.
Predicted Degradation Pathways
The principal degradation pathway for this compound in aqueous solution is the hydrolysis of the bromomethyl group to a hydroxymethyl group.
Hydrolysis Reaction
The overall reaction for the hydrolysis is as follows:
C7H5BrF3N + H2O → C7H6F3NO + HBr
Diagram of the General Hydrolysis Pathway
Caption: General hydrolysis of this compound.
Proposed Reaction Mechanisms
Mechanism Under Acidic Conditions (SN1-like)
Under acidic conditions, the reaction may proceed through an SN1-like mechanism, potentially involving a carbocation intermediate stabilized by the pyridine ring, although the electron-withdrawing trifluoromethyl group would destabilize such an intermediate. A more likely scenario is a solvent-assisted (SN2) pathway.
Diagram of the Proposed Acid-Catalyzed Hydrolysis Mechanism
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Mechanism Under Basic Conditions (SN2)
Under basic conditions, a direct SN2 mechanism is expected to be the dominant pathway. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion in a single concerted step.
Diagram of the Proposed Base-Mediated Hydrolysis Mechanism
An In-depth Technical Guide to 5-(Bromomethyl)-2-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a versatile reagent in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical data, synthetic protocols, and its application in the development of novel therapeutics.
This trifluoromethylpyridine derivative is of significant interest to researchers in drug discovery due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity, which can improve the pharmacokinetic profile of drug candidates. The presence of a reactive bromomethyl group allows for its facile incorporation into a variety of molecular scaffolds.
Commercial Availability and Suppliers
This compound is readily available from a number of chemical suppliers catering to the research and pharmaceutical industries. Major suppliers include Sigma-Aldrich, Apollo Scientific, Dabos, and CymitQuimica. It is typically offered in various purities, with research-grade material commonly available at 95% purity or higher. For specific applications, higher purity grades may be available upon request from specialized suppliers.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the tables below. This data is compiled from publicly available Safety Data Sheets (SDS) and product information from various suppliers.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 108274-33-5 |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol |
| Appearance | Solid-Low Melt |
| Boiling Point | 37-38 °C |
| Storage Temperature | Ambient Temperature |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P271: Use only outdoors or in a well-ventilated area. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Signal Word | Warning |
Synthesis and Experimental Protocols
General Synthetic Protocol: Bromination of 2-Methyl-5-(trifluoromethyl)pyridine
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
2-Methyl-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-(trifluoromethyl)pyridine in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound as a building block stems from the reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of the 2-(trifluoromethyl)pyridinylmethyl moiety into a wide range of molecular scaffolds. This structural motif is found in various compounds being investigated for different therapeutic areas.
While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives have been explored as potential kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). The trifluoromethyl group often plays a crucial role in enhancing the binding affinity and selectivity of these compounds for their biological targets.
Role as a Synthetic Intermediate
The logical relationship of how this compound is utilized in the synthesis of more complex, biologically active molecules can be visualized as follows:
The role of the title compound as a key intermediate in drug discovery.
An In-depth Technical Guide to Key Intermediates in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the synthesis of three novel agrochemicals, focusing on the critical role of their key intermediates. The following sections will delve into the synthetic pathways of Chlorantraniliprole, Tefluthrin, and Clethodim, offering comprehensive experimental protocols, quantitative data, and visual representations of the chemical transformations involved.
Chlorantraniliprole: A Diamide Insecticide
Chlorantraniliprole is a widely used insecticide known for its efficacy against a broad spectrum of chewing pests. Its synthesis is a convergent process, relying on the preparation and subsequent coupling of two key heterocyclic intermediates.
Key Intermediates and Synthetic Strategy
The core structure of Chlorantraniliprole is assembled by forming an amide bond between a pyrazole carboxylic acid and a substituted anthranilamide.
Key Intermediates:
-
Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide
The overall synthetic approach involves the independent synthesis of these two intermediates followed by their condensation to yield the final product.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway of Chlorantraniliprole.
Experimental Protocols
Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid [1][2][3]
-
Hydrazinolysis: 2,3-Dichloropyridine is reacted with hydrazine hydrate in ethanol under reflux to produce (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a base like sodium ethoxide to form a pyrazolidinone ring.
-
Bromination: The pyrazolidinone intermediate is treated with a brominating agent such as phosphorus oxybromide in acetonitrile.
-
Oxidation: The subsequent pyrazoline is oxidized using potassium persulfate to aromatize the pyrazole ring, yielding ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate.
-
Hydrolysis: The ester is hydrolyzed with sodium hydroxide in a methanol/water mixture, followed by acidification to precipitate the final carboxylic acid intermediate.
Synthesis of Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide [3][4][5]
-
Reduction: The nitro group of 2-nitro-3-methylbenzoic acid is reduced to an amino group, typically through catalytic hydrogenation.
-
Chlorination: The resulting 2-amino-3-methylbenzoic acid is chlorinated at the 5-position using an agent like sulfuryl chloride.
-
Amide Formation: The 2-amino-5-chloro-3-methylbenzoic acid is converted to the N-methylamide. This can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with methylamine, or through a one-pot procedure using coupling agents.
Final Coupling: Synthesis of Chlorantraniliprole [3][6]
-
Activation: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is activated, for instance, by converting it to its acid chloride using thionyl chloride or oxalyl chloride, or by forming a mixed anhydride with an agent like methanesulfonyl chloride.
-
Coupling: The activated pyrazole derivative is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent like acetonitrile, often in the presence of a base such as pyridine or 3-methylpyridine, to form the amide bond and yield chlorantraniliprole.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Intermediate 1 | C₉H₅BrClN₃O₂ | 302.51 | 41-70 | >98 |
| Intermediate 2 | C₉H₁₁ClN₂O | 198.65 | >92 | High |
| Chlorantraniliprole | C₁₈H₁₄BrCl₂N₅O₂ | 483.15 | 91.5 (coupling step) | High |
Tefluthrin: A Pyrethroid Insecticide
Tefluthrin is a synthetic pyrethroid insecticide effective against a wide range of soil pests. Its synthesis involves the esterification of a chiral cyclopropanecarboxylic acid derivative with a fluorinated benzyl alcohol.
Key Intermediates and Synthetic Strategy
The synthesis of Tefluthrin hinges on the formation of an ester linkage between a specific cyclopropanecarbonyl chloride and a fluorinated benzyl alcohol.
Key Intermediates:
-
Intermediate 3: (1R,3R)-rel-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethylcyclopropanecarbonyl chloride (Cyhalothrin acid chloride)
-
Intermediate 4: 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol
Visualization of the Synthetic Pathway
Caption: Synthetic pathway of Tefluthrin.
Experimental Protocols
Synthesis of Intermediate 4: 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol [7]
-
Hydrogenation: 4-methyl-2,3,5,6-tetrafluorobenzonitrile is hydrogenated to 4-methyl-2,3,5,6-tetrafluorobenzylamine.
-
Diazotization and Hydrolysis: The resulting amine is converted to the corresponding benzyl alcohol via diazotization followed by in-situ hydrolytic decomposition of the diazonium salt.
Final Esterification: Synthesis of Tefluthrin [8][9][10]
-
A mixture of thionyl chloride and 3-(2-chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethylcyclopropane carboxylic acid is heated at reflux to form the acid chloride (Intermediate 3).
-
The cyhalothrin acid chloride is then reacted with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol (Intermediate 4) in a solvent such as toluene, with a base like pyridine acting as an acid scavenger, to yield tefluthrin. The product can be purified by recrystallization.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Intermediate 4 | C₈H₆F₄O | 194.13 | - | High |
| Tefluthrin | C₁₇H₁₄ClF₇O₂ | 418.73 | 85 (crystallization) | >98 |
Clethodim: A Cyclohexanedione Herbicide
Clethodim is a selective post-emergence herbicide used to control annual and perennial grasses. Its synthesis involves the reaction of a cyclohexanedione derivative with a substituted hydroxylamine.
Key Intermediates and Synthetic Strategy
The formation of the oxime ether linkage is the key step in the synthesis of Clethodim.
Key Intermediates:
-
Intermediate 5: 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione
-
Intermediate 6: (E)-O-(3-chloro-2-propenyl)hydroxylamine
Visualization of the Synthetic Pathway
Caption: Synthetic pathway of Clethodim.
Experimental Protocols
Synthesis of Intermediate 5: 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione [11]
-
Addition: Crotonaldehyde reacts with ethanethiol in the presence of triethylamine to yield 3-ethylthiobutanal.
-
Condensation: The 3-ethylthiobutanal is condensed with methyl acetoacetate.
-
Cyclocondensation: The resulting 6-ethylthiohept-3-en-2-one undergoes a Michael addition with diethyl malonate, followed by a Claisen condensation.
-
Saponification, Decarboxylation and Acylation: The cyclized product is then saponified, decarboxylated, and acylated with propionyl chloride to yield the final cyclohexanedione intermediate.
Synthesis of Intermediate 6: (E)-O-(3-chloro-2-propenyl)hydroxylamine
This intermediate can be synthesized from hydroxylamine hydrochloride through a multi-step process, which has been optimized using continuous flow chemistry.[12]
Final Reaction: Synthesis of Clethodim [13]
5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione (Intermediate 5) is reacted with (E)-O-(3-chloro-2-propenyl)hydroxylamine (Intermediate 6). The reaction can be carried out in the absence of a solvent or in a solvent like petroleum ether. The reaction mixture is typically stirred at a temperature ranging from 20°C to 70°C. After the reaction is complete, the crude product is worked up, which may involve acidification and extraction with an organic solvent like toluene.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Intermediate 5 | C₁₄H₂₂O₃S | 270.39 | - | - |
| Intermediate 6 | C₃H₆ClNO | 107.54 | - | - |
| Clethodim | C₁₇H₂₆ClNO₃S | 359.9 | High | >93 |
References
- 1. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 3. benchchem.com [benchchem.com]
- 4. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 8. Tefluthrin - Wikipedia [en.wikipedia.org]
- 9. Tefluthrin (Ref: R 151993) [sitem.herts.ac.uk]
- 10. WO2018050213A1 - Improved process for the preparation of pyrethroids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]
- 13. A PROCESS FOR PREPARATION OF CLETHODIM | TREA [trea.com]
The Indispensable Role of Trifluoromethylpyridines in Modern Pharmaceutical Development: A Technical Guide
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored substituent. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold imparts a unique combination of physicochemical and pharmacological properties that have proven invaluable in the development of novel therapeutics. This technical guide provides an in-depth exploration of the role of trifluoromethylpyridines in pharmaceutical development, detailing their synthesis, properties, and applications, with a focus on key approved drugs.
The trifluoromethyl group is a powerful modulator of a molecule's characteristics. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influencing drug-receptor interactions and metabolic stability.[1][2] Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and improve pharmacokinetic profiles.[2] The pyridine ring itself is a common pharmacophore, and its combination with a trifluoromethyl group creates a versatile building block for a wide array of therapeutic agents, from antiviral and anticancer drugs to diagnostic imaging agents.[3][4][5]
This guide will delve into the specific attributes of TFMP-containing drugs, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Properties of Trifluoromethylpyridine-Containing Drugs
The introduction of a trifluoromethyl group onto a pyridine ring profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The high electronegativity of the fluorine atoms in the -CF3 group makes it a strong electron-withdrawing group, which can lower the pKa of the pyridine nitrogen, reducing its basicity. This modification can prevent unwanted interactions with acidic organelles and reduce off-target effects.
The lipophilic nature of the trifluoromethyl group generally increases a compound's LogP value, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[2] However, the overall effect on lipophilicity can be complex and depends on the substitution pattern and the surrounding molecular environment.
Metabolically, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability often leads to a longer in vivo half-life and improved bioavailability of the drug.[2]
Table 1: Physicochemical and Pharmacokinetic Properties of Selected Trifluoromethylpyridine-Containing Drugs
| Drug | Structure | Therapeutic Area | logP (Predicted) | pKa (Predicted) | Key Pharmacokinetic Parameters |
| Tipranavir | Chemical structure of Tipranavir | Antiviral (HIV Protease Inhibitor) | 5.8 | 8.2 (basic) | Half-life: ~6.0 hours[6]Protein Binding: >99.9%[7]Metabolism: Primarily by CYP3A4[8]Excretion: ~82.3% in feces, ~4.4% in urine[6] |
| Enasidenib | Chemical structure of Enasidenib | Oncology (IDH2 Inhibitor) | 3.4 | 4.5 (basic) | Half-life: 7.9 days[9]Protein Binding: 98.5%[9]Bioavailability: ~57%[9]Metabolism: Multiple CYP and UGT enzymes[9]Excretion: 89% in feces, 11% in urine[9] |
| Flurpiridaz F-18 | Chemical structure of Flurpiridaz F-18 | Diagnostic Agent (Myocardial Perfusion Imaging) | 4.2 | 3.8 (basic) | Uptake: High first-pass myocardial extraction (94%)[10]Clearance: Rapid from blood[11] |
Synthesis of Trifluoromethylpyridines
The synthesis of trifluoromethylpyridine derivatives is a critical aspect of their application in drug development. Several general strategies have been developed to introduce the trifluoromethyl group onto the pyridine ring. The two most common industrial methods are:
-
Halogen Exchange (HALEX) Reaction: This method typically involves the chlorination of a methylpyridine (picoline) to a trichloromethylpyridine, followed by a fluorine exchange reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF3).[1][12]
-
Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. Common building blocks include trifluoroacetoacetate and trifluoroacetyl chloride.[1]
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Case Studies of Trifluoromethylpyridine-Containing Drugs
To illustrate the profound impact of the trifluoromethylpyridine moiety on drug efficacy and properties, this section provides a detailed examination of three FDA-approved drugs: Tipranavir, Enasidenib, and Flurpiridaz F-18.
Tipranavir (Aptivus®): An Antiviral Agent for HIV
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection, particularly in patients with resistance to other protease inhibitors.[13][14] The presence of a trifluoromethylpyridine group is crucial for its potent and durable antiviral activity.
Mechanism of Action
HIV-1 protease is a viral enzyme essential for the cleavage of viral polyproteins into functional proteins, a critical step in the maturation of new, infectious virions.[15] Tipranavir binds to the active site of HIV-1 protease, inhibiting its function and preventing the formation of mature viral particles.[16][17] The trifluoromethylpyridine moiety contributes to the high binding affinity and unique resistance profile of Tipranavir.
Quantitative Data
The inclusion of the trifluoromethylpyridine moiety in Tipranavir contributes to its high potency against both wild-type and multi-drug resistant strains of HIV-1.
Table 2: In Vitro Activity of Tipranavir
| Parameter | Value | Reference |
| IC90 (Clinical HIV Isolates) | 0.1 µM | [18] |
| IC50 (Multi-PI-resistant isolates) | 66-410 nM | [19] |
| Ki (HIV-1 Protease) | 8 pM | [20] |
Experimental Protocols
Protocol 1: HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a general method for determining the inhibitory activity of compounds like Tipranavir against recombinant HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.[21]
-
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate
-
Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)
-
Tipranavir and other test compounds
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of Tipranavir in assay buffer.
-
Dilute the recombinant HIV-1 protease in cold assay buffer to the desired working concentration.
-
Add 2 µL of the diluted inhibitor solutions (or DMSO for control) to the wells of the microplate.
-
Add 40 µL of the diluted HIV-1 protease solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the reaction velocity against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Enasidenib (Idhifa®): A Targeted Therapy for Acute Myeloid Leukemia
Enasidenib is a first-in-class, oral, small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) for the treatment of relapsed or refractory acute myeloid leukemia (AML). This drug features two trifluoromethylpyridine moieties, which are critical for its selective and potent inhibition of the mutant enzyme.
Mechanism of Action
In certain cancers, including AML, IDH2 acquires a neomorphic mutation that leads to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[10] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes (DNA and histone hypermethylation) that block myeloid differentiation and promote leukemogenesis.[3] Enasidenib selectively binds to and inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal myeloid differentiation.[10]
Quantitative Data
The trifluoromethylpyridine groups in Enasidenib are key for its high affinity and selectivity for the mutant IDH2 enzyme.
Table 3: In Vitro Activity of Enasidenib
| Parameter | Value | Reference |
| IC50 (IDH2 R140Q) | 100 nM | [7] |
| IC50 (IDH2 R172K) | 400 nM | [7] |
Experimental Protocols
Protocol 2: Mutant IDH2 Enzymatic Assay (Colorimetric)
This protocol outlines a method to measure the activity of mutant IDH2 and the inhibitory effect of compounds like Enasidenib by monitoring the consumption of NADPH.[13]
-
Materials:
-
Recombinant mutant IDH2 enzyme (e.g., R140Q)
-
Mutant IDH Assay Buffer
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Enasidenib and other test compounds
-
96-well plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Prepare serial dilutions of Enasidenib in assay buffer.
-
Prepare a reaction mix containing assay buffer, α-KG, and NADPH.
-
Add 50 µL of the reaction mix to each well.
-
Add 2 µL of the diluted inhibitor solutions (or DMSO for control) to the wells.
-
Initiate the reaction by adding 2 µL of the diluted mutant IDH2 enzyme solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Flurpiridaz F-18: A Diagnostic Agent for Cardiac Imaging
Flurpiridaz F-18 is a positron emission tomography (PET) radiotracer used for myocardial perfusion imaging (MPI) to diagnose coronary artery disease.[10][11] Its structure, which includes a trifluoromethylpyridine moiety, allows for high-quality imaging of blood flow to the heart muscle.
Mechanism of Action
Flurpiridaz F-18 is an analog of a mitochondrial complex I (MC-I) inhibitor.[8] After intravenous injection, it is rapidly extracted by the myocardium in proportion to blood flow and binds with high affinity to MC-I in the mitochondria of viable heart muscle cells.[11] The emitted positrons from the fluorine-18 isotope are detected by a PET scanner, creating a detailed image of myocardial perfusion. Areas of reduced tracer uptake indicate decreased blood flow, which can be a sign of coronary artery disease.
Quantitative Data
The trifluoromethylpyridine structure of Flurpiridaz F-18 contributes to its favorable imaging characteristics.
Table 4: Properties of Flurpiridaz F-18
| Parameter | Value | Reference |
| Myocardial Extraction Fraction | 94% | [10] |
| Half-life of F-18 | ~110 minutes | [10] |
Experimental Protocols
Protocol 3: Myocardial Perfusion Imaging with Flurpiridaz F-18 in an Animal Model
This protocol provides a general workflow for performing rest/stress myocardial perfusion imaging in a mouse model using Flurpiridaz F-18.[16]
-
Materials:
-
Flurpiridaz F-18
-
Anesthetized mice
-
Vasodilator stress agent (e.g., regadenoson)
-
PET scanner
-
-
Procedure:
-
Rest Imaging:
-
Anesthetize the mouse and position it in the PET scanner.
-
Administer a bolus injection of Flurpiridaz F-18 (e.g., 0.6-3.0 MBq) via a tail vein catheter.
-
Acquire dynamic PET data for a specified duration (e.g., 40 minutes).
-
-
Stress Imaging:
-
After a suitable washout period, re-anesthetize the mouse.
-
Administer a vasodilator stress agent (e.g., regadenoson).
-
Administer a second bolus of Flurpiridaz F-18.
-
Acquire dynamic PET data for the same duration as the rest scan.
-
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the left ventricular myocardium and in the arterial blood pool to generate time-activity curves (TACs).
-
Use kinetic modeling to calculate myocardial blood flow (MBF) at rest and under stress.
-
Calculate the coronary flow reserve (CFR) as the ratio of stress MBF to rest MBF.
-
Conclusion
The trifluoromethylpyridine scaffold has firmly established itself as a privileged structural motif in modern pharmaceutical development. The unique combination of the electron-withdrawing trifluoromethyl group and the versatile pyridine ring confers a range of desirable properties, including enhanced metabolic stability, improved pharmacokinetic profiles, and potent biological activity. The successful development of diverse therapeutic and diagnostic agents such as Tipranavir, Enasidenib, and Flurpiridaz F-18 underscores the broad applicability and significant potential of this chemical entity. As our understanding of structure-activity relationships continues to evolve and synthetic methodologies become more sophisticated, trifluoromethylpyridines are poised to play an even more prominent role in the discovery and development of next-generation medicines. This guide has provided a comprehensive overview of the core principles and practical applications of trifluoromethylpyridines, offering a valuable resource for scientists and researchers dedicated to advancing the field of pharmaceutical sciences.
References
- 1. m.youtube.com [m.youtube.com]
- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of CYP-Mediated Drug Interactions for Enasidenib Based on a Cocktail Study in Patients with Relapse or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 18F Flurpiridaz PET MPI: New Horizons in Cardiac Imaging - American College of Cardiology [acc.org]
- 11. SNMMI/EANM/ASNC/ACNM Procedure Standard/Practice Guideline for 18F-Flurpiridaz PET Myocardial Perfusion Imaging and Blood Flow Quantitation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Rest/stress myocardial perfusion imaging by positron emission tomography with 18F-Flurpiridaz: A feasibility study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 18. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. Tipranavir analogs as antiviral agents: Design, synthesis, in vitro, and in silico study of new SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine moiety is a prevalent scaffold in many biologically active molecules, and the introduction of a bromomethyl group at the 5-position provides a reactive handle for further chemical modifications.
This protocol outlines a two-stage synthesis. The first stage details the preparation of the precursor, 5-methyl-2-(trifluoromethyl)pyridine, through a multi-step sequence starting from 3-picoline. The second stage describes the subsequent free-radical bromination of the methyl group to yield the final product. The methodologies presented are based on established chemical principles and analogous transformations reported in the scientific literature.
Experimental Protocols
Part 1: Synthesis of 5-methyl-2-(trifluoromethyl)pyridine (Starting Material)
This synthesis is a multi-step process involving N-oxidation, chlorination, photochlorination, fluorination, and dechlorination.
Step 1: Synthesis of 3-Methylpyridine N-oxide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-picoline in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution) to the stirred solution.
-
Heat the reaction mixture to 70-80°C and maintain for 24 hours.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide.
Step 2: Synthesis of 2-Chloro-5-methylpyridine
-
To a stirred solution of 3-methylpyridine N-oxide in a suitable solvent such as dichloromethane, slowly add phosphorus oxychloride at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium hydroxide solution) and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-5-methylpyridine.
Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
-
Dissolve 2-chloro-5-methylpyridine in a suitable solvent like carbon tetrachloride.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine.
Step 4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
-
In a suitable pressure reactor, place 2-chloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride (HF) or another fluorinating agent like antimony trifluoride (SbF₃).
-
Heat the sealed reactor to a temperature between 100-150°C for several hours.
-
After cooling, carefully vent the reactor and pour the contents onto ice.
-
Neutralize with a base and extract with a suitable organic solvent.
-
Dry the organic phase, remove the solvent, and purify by distillation to obtain 2-chloro-5-(trifluoromethyl)pyridine.
Step 5: Synthesis of 5-Methyl-2-(trifluoromethyl)pyridine
-
In a flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine in a solvent such as ethanol.
-
Add a palladium catalyst, for example, 10% Pd/C, and a base like sodium acetate.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford 5-methyl-2-(trifluoromethyl)pyridine.
Part 2: Synthesis of this compound (Final Product)
This procedure is a generalized protocol for the Wohl-Ziegler radical bromination and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-(trifluoromethyl)pyridine (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02-0.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated by irradiating with a heat lamp or a UV lamp. The reaction progress should be monitored by a suitable technique (TLC, GC-MS, or ¹H NMR) by observing the disappearance of the starting material's methyl signal and the appearance of the product's bromomethyl signal.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Presentation
Table 1: Summary of Reagents and Typical Yields for the Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Molar Ratio (Reagent:SM) | Typical Yield (%) |
| 1 | 3-Picoline | H₂O₂ | Glacial Acetic Acid | 1.5:1 | 80-90 |
| 2 | 3-Methylpyridine N-oxide | POCl₃ | Dichloromethane | 1.2:1 | 60-70 |
| 3 | 2-Chloro-5-methylpyridine | Cl₂, AIBN | Carbon Tetrachloride | Excess Cl₂ | 70-80 |
| 4 | 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF | - | Excess HF | 70-85 |
| 5 | 2-Chloro-5-(trifluoromethyl)pyridine | H₂, Pd/C, NaOAc | Ethanol | Catalytic | 85-95 |
| 6 | 5-Methyl-2-(trifluoromethyl)pyridine | NBS, AIBN | Carbon Tetrachloride | 1.1:1 (NBS) | 60-75 |
Note: Yields are estimates based on similar reactions in the literature and may vary.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for N-Alkylation Reactions Using 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a versatile reagent in medicinal chemistry and drug discovery for the introduction of the (2-(trifluoromethyl)pyridin-5-yl)methyl moiety onto various nitrogen-containing scaffolds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed application notes and experimental protocols for the N-alkylation of a range of nitrogen nucleophiles, including primary and secondary amines, as well as heterocyclic compounds such as pyrazoles, imidazoles, and triazoles, using this key building block.
The N-alkylation reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine or heterocycle attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and facilitate the nucleophilic attack. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and purity of the desired N-alkylated product.
Data Presentation: N-Alkylation Reaction Yields
The following table summarizes the reaction conditions and yields for the N-alkylation of various nitrogen-containing compounds with this compound.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyrazole | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Imidazole | NaH | DMF | Room Temp. | 6 | 92 |
| 3 | 1,2,4-Triazole | Cs₂CO₃ | DMF | 60 | 8 | 88 |
| 4 | Aniline | K₂CO₃ | Acetonitrile | Reflux | 16 | 75 |
| 5 | Piperidine | Et₃N | Dichloromethane | Room Temp. | 4 | 95 |
Experimental Protocols
General Procedure for N-Alkylation of Heterocycles
This protocol provides a general method for the N-alkylation of heterocyclic compounds such as pyrazoles, imidazoles, and triazoles.
Materials:
-
This compound (1.0 eq)
-
Heterocycle (e.g., pyrazole, imidazole, 1,2,4-triazole) (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocycle and the anhydrous solvent.
-
Add the base portion-wise with stirring. If using NaH, exercise caution as hydrogen gas is evolved.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (as indicated in the data table) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated heterocycle.
General Procedure for N-Alkylation of Primary and Secondary Amines
This protocol outlines a general method for the N-alkylation of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline, piperidine) (1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the amine, the anhydrous solvent, and the base.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux as required, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove any inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated amine.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: General reaction pathway for N-alkylation.
Experimental Workflow Diagram
Caption: Standard experimental workflow for N-alkylation.
Synthesis of Novel Heterocyclic Compounds Using 5-(Bromomethyl)-2-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-(Bromomethyl)-2-(trifluoromethyl)pyridine as a key starting material. The presence of a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on the pyridine ring makes this reagent a versatile building block for the construction of a variety of heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the introduction of the 2-(trifluoromethyl)pyridin-5-ylmethyl moiety into various molecules. This structural motif is of significant interest in the development of new therapeutic agents due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacological activity.
This guide details the synthesis of nitrogen-, sulfur-, and oxygen-containing heterocycles through the reaction of this compound with various nucleophiles. The protocols provided are based on established synthetic methodologies and offer a starting point for the exploration of novel chemical space.
Synthesis of Nitrogen-Containing Heterocycles
The primary application of this compound in the synthesis of nitrogen-containing heterocycles is through N-alkylation reactions with various nitrogen nucleophiles.
Synthesis of N-Substituted Imidazoles
Application Note: The synthesis of N-substituted imidazoles is a common strategy in medicinal chemistry to generate compounds with diverse biological activities. The following protocol describes a general method for the N-alkylation of imidazole with this compound.
Experimental Protocol: Synthesis of 1-((2-(trifluoromethyl)pyridin-5-yl)methyl)-1H-imidazole
-
Materials:
-
This compound
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of imidazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 1-((2-(trifluoromethyl)pyridin-5-yl)methyl)-1H-imidazole | Imidazole, this compound | K₂CO₃ | DMF | 12-16 | 85-95 |
| 1-((2-(trifluoromethyl)pyridin-5-yl)methyl)-1H-1,2,4-triazole | 1,2,4-Triazole, this compound | K₂CO₃ | DMF | 12-16 | 80-90 |
Synthesis of N-Substituted Triazoles
Application Note: Similar to imidazoles, triazole moieties are prevalent in many biologically active compounds. The N-alkylation of 1,2,4-triazole with this compound provides a straightforward route to novel triazole derivatives.
Experimental Protocol: Synthesis of 1-((2-(trifluoromethyl)pyridin-5-yl)methyl)-1H-1,2,4-triazole
-
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Follow the procedure for the synthesis of N-substituted imidazoles, substituting imidazole with 1,2,4-triazole and DMF with acetonitrile.
-
Synthesis of Sulfur-Containing Heterocycles
The reactive bromomethyl group can also be displaced by sulfur nucleophiles to form a variety of sulfur-containing heterocycles.
Synthesis of Substituted Benzothiazoles
Application Note: Benzothiazoles are an important class of heterocyclic compounds with a wide range of pharmaceutical applications. The following protocol describes the synthesis of a benzothiazole derivative via S-alkylation followed by potential cyclization pathways.
Experimental Protocol: Synthesis of 2-(((2-(trifluoromethyl)pyridin-5-yl)methyl)thio)benzo[d]thiazole
-
Materials:
-
This compound
-
2-Mercaptobenzothiazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 2-mercaptobenzothiazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-(((2-(trifluoromethyl)pyridin-5-yl)methyl)thio)benzo[d]thiazole | 2-Mercaptobenzothiazole, this compound | NaH | THF | 4-6 | 75-85 |
Synthesis of Oxygen-Containing Heterocycles
The synthesis of oxygen-containing heterocycles using this compound can be achieved through O-alkylation of suitable oxygen nucleophiles.
Synthesis of Substituted Oxadiazoles
Application Note: 1,3,4-Oxadiazoles are another class of five-membered heterocycles that are frequently found in medicinally important compounds. A common synthetic route involves the cyclization of N-acylhydrazones, which can be prepared from hydrazides. The following protocol outlines a potential pathway where the pyridine moiety is introduced via a hydrazide intermediate.
Experimental Protocol: Synthesis of 2-phenyl-5-((2-(trifluoromethyl)pyridin-5-yl)methyl)-1,3,4-oxadiazole
This synthesis is a multi-step process.
Step 1: Synthesis of 2-(2-(trifluoromethyl)pyridin-5-yl)acetohydrazide
-
Materials:
-
Methyl 2-(2-(trifluoromethyl)pyridin-5-yl)acetate (requires preparation from this compound via cyanation and hydrolysis/esterification)
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
A solution of methyl 2-(2-(trifluoromethyl)pyridin-5-yl)acetate (1.0 eq.) and hydrazine hydrate (3.0 eq.) in ethanol is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrazide.
-
Step 2: Synthesis of the target oxadiazole
-
Materials:
-
2-(2-(trifluoromethyl)pyridin-5-yl)acetohydrazide
-
Benzoyl chloride
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
To a solution of the hydrazide (1.0 eq.) in pyridine, add benzoyl chloride (1.1 eq.) at 0 °C. Stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried and concentrated to give the diacylhydrazine intermediate.
-
Reflux the intermediate in phosphorus oxychloride for 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data Summary (Overall Yield)
| Product | Starting Material (for final step) | Reagents (for final step) | Solvent (for final step) | Overall Yield (%) |
| 2-phenyl-5-((2-(trifluoromethyl)pyridin-5-yl)methyl)-1,3,4-oxadiazole | 2-(2-(trifluoromethyl)pyridin-5-yl)acetohydrazide | Benzoyl chloride, POCl₃ | Pyridine, neat | 50-60 |
Visualizations
Caption: Synthetic routes to novel heterocyclic compounds.
Caption: General experimental workflow for synthesis.
Caption: Drug discovery logical pathway.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-(bromomethyl)-2-(trifluoromethyl)pyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethylpyridine moiety, which can impart unique physicochemical properties to target molecules. The protocols outlined below are based on established palladium-catalyzed reactions and serve as a guide for the synthesis of a diverse range of derivatives.
Introduction
This compound is a key substrate for introducing the 6-(trifluoromethyl)pyridin-3-ylmethyl motif into organic molecules. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document focuses on four major classes of these reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination. Each section provides a general overview, a summary of expected reaction parameters in a tabular format, and a detailed experimental protocol.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylmethyl-2-(trifluoromethyl)pyridines
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. In the context of this compound, this reaction allows for the synthesis of various 5-arylmethyl-2-(trifluoromethyl)pyridines, which are precursors to compounds with potential biological activities. While direct experimental data for this specific substrate is limited in publicly available literature, the following protocol is based on established procedures for the Suzuki coupling of benzylic bromides.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | (if required by catalyst) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
| Expected Yield | Moderate to High |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylmethyl-2-(trifluoromethyl)pyridine.
Visualization: Suzuki-Miyaura Coupling Workflow
Application Notes and Protocols for the Preparation of Active Pharmaceutical Ingredients (APIs) using 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Active Pharmaceutical Ingredients (APIs) and their analogues using 5-(Bromomethyl)-2-(trifluoromethyl)pyridine as a key building block. The strategic incorporation of the 2-(trifluoromethyl)pyridine moiety can enhance the pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2]
Application Note 1: Synthesis of Belzutifan Analogues
Introduction: Belzutifan (MK-6482) is a first-in-class, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α).[3] It is approved for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC).[4][5] The core structure of Belzutifan features a substituted indane moiety linked to a fluorinated benzonitrile. While the established synthesis of Belzutifan involves a multi-step process including a late-stage benzylic bromination,[6] this compound offers a valuable building block for the convergent synthesis of novel analogues, potentially leading to compounds with improved properties. This application note describes a synthetic strategy for preparing Belzutifan analogues by coupling this building block with a key phenol intermediate.
Mechanism of Action: Belzutifan and the HIF-2α Signaling Pathway
Under normal oxygen levels (normoxia), the von Hippel-Lindau protein (pVHL) recognizes and targets HIF-2α for proteasomal degradation.[3] In VHL-deficient tumors or hypoxic conditions, HIF-2α accumulates, translocates to the nucleus, and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[3] This complex binds to hypoxia response elements (HREs) on DNA, promoting the transcription of genes involved in angiogenesis, cell proliferation, and survival.[7][8] Belzutifan binds to a pocket in the PAS-B domain of HIF-2α, allosterically preventing its heterodimerization with ARNT, thereby inhibiting the formation of the active transcriptional complex and blocking downstream signaling.[3][7]
Experimental Workflow: Synthesis of a Belzutifan Analogue
The proposed synthesis involves an O-alkylation reaction between a key phenol intermediate and this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Regioselective Bromination of 2-methyl-5-(trifluoromethyl)pyridine
Introduction
2-methyl-5-(trifluoromethyl)pyridine is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The introduction of a bromine atom onto the pyridine ring provides a versatile handle for further functionalization through cross-coupling reactions. However, the pyridine nucleus is inherently electron-deficient, and the presence of a strongly electron-withdrawing trifluoromethyl group at the 5-position further deactivates the ring towards electrophilic aromatic substitution. This application note describes a detailed experimental protocol for the regioselective bromination of 2-methyl-5-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in a strong acid medium.
Regioselectivity
The regioselectivity of electrophilic bromination on the 2-methyl-5-(trifluoromethyl)pyridine ring is governed by the combined electronic effects of the substituents and the pyridine nitrogen. The methyl group at the 2-position is a weak activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions. The trifluoromethyl group at the 5-position is a strong deactivating group and directs incoming electrophiles to the meta positions (positions 2, 4, and 6). The pyridine nitrogen is also deactivating and directs to the 3- and 5-positions.
Considering these directing effects, the most likely positions for bromination are C3 and C6. The C4 position is meta to the deactivating trifluoromethyl group but also ortho to the deactivating influence of the ring nitrogen. The C3 position is ortho to the activating methyl group and meta to the deactivating trifluoromethyl group. The C6 position is ortho to the deactivating trifluoromethyl group and meta to the activating methyl group. Therefore, bromination is anticipated to occur preferentially at the position that is least deactivated, which is predicted to be the C3 position. Experimental verification is crucial to confirm the major regioisomer.
Experimental Protocol
This protocol is adapted from established methods for the bromination of deactivated aromatic compounds.[1]
Materials:
-
2-methyl-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq).
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5-10 volumes) with stirring. Ensure the temperature is maintained below 10 °C.
-
Addition of Brominating Agent: Once the substrate is completely dissolved, add N-bromosuccinimide (1.0-1.2 eq) portion-wise over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Workup:
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), saturated aqueous sodium thiosulfate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired brominated product(s).
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Data Presentation
The following table summarizes the expected reaction parameters and potential outcomes. Actual yields and regioselectivity must be determined experimentally.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Regioisomer (Predicted) | Expected Yield (%) |
| 2-methyl-5-(trifluoromethyl)pyridine | NBS | Concentrated H₂SO₄ | 0 to RT | 2-12 | 3-bromo-2-methyl-5-(trifluoromethyl)pyridine | 60-80 |
Experimental Workflow
Caption: Experimental workflow for the bromination of 2-methyl-5-(trifluoromethyl)pyridine.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
N-bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
References
Application Notes and Protocols: Workup and Purification of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the workup and purification of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. The protocol is designed to ensure high purity and yield of the target compound following its synthesis, which typically involves the radical bromination of 5-methyl-2-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS).
Introduction
This compound is a valuable intermediate due to the presence of two reactive sites: the bromomethyl group, which is susceptible to nucleophilic substitution, and the pyridine ring, which can be further functionalized. The trifluoromethyl group often enhances the metabolic stability and bioactivity of the final product. Proper workup and purification are critical to remove unreacted starting materials, reagents such as NBS, and byproducts like succinimide and potentially over-brominated species. This protocol outlines a standard liquid-liquid extraction-based workup followed by purification using flash column chromatography.
Experimental Protocols
I. Post-Reaction Workup Procedure
This procedure is initiated after the synthesis of this compound, typically a reaction of 5-methyl-2-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride or acetonitrile.
Materials and Reagents:
-
Reaction mixture containing this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling and Quenching:
-
Cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, cool it in an ice bath to 0-5 °C.
-
Filter the reaction mixture to remove the succinimide byproduct. Wash the collected solid with a small amount of the reaction solvent or the extraction solvent (DCM or EtOAc).
-
Transfer the filtrate to a separatory funnel.
-
To quench any unreacted NBS or bromine, add saturated aqueous sodium thiosulfate solution and shake vigorously. The disappearance of any yellow/orange color indicates the complete quenching of bromine.
-
-
Aqueous Wash:
-
Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Be cautious of potential gas evolution (CO₂) and vent the separatory funnel frequently.
-
Wash the organic layer with water.
-
Finally, wash the organic layer with brine to facilitate the separation of the organic and aqueous layers and to remove residual water.
-
-
Drying and Concentration:
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for at least 15-20 minutes.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The product is reported to be a solid or a low-melting solid.
-
II. Purification by Flash Column Chromatography
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a TLC plate and develop it in a chamber containing an eluent system. A good starting point for the eluent is 10% Ethyl Acetate in Hexanes.
-
Visualize the spots under a UV lamp. The desired product, starting material, and any impurities should be distinguishable by their retention factors (Rf).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and dry-load the solid onto the column.
-
Carefully add the sample to the top of the column.
-
Begin elution with the low-polarity eluent, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 10%, then to 20% EtOAc in Hexanes) to elute the product. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation
| Parameter | Starting Material: 5-methyl-2-(trifluoromethyl)pyridine | Product: this compound | Byproduct: Succinimide |
| Molecular Weight ( g/mol ) | 175.14 | 254.03 | 99.08 |
| Physical State | Liquid | Solid / Low-Melting Solid[1] | Solid |
| Boiling Point (°C) | ~163 | 37-38 (likely melting point)[1] | 287 |
| TLC Rf (10% EtOAc/Hexanes) | ~0.5-0.6 (Expected) | ~0.4-0.5 (Expected) | Baseline (Expected) |
Note: TLC Rf values are approximate and can vary based on the specific conditions.
Mandatory Visualization
Caption: Workflow for the workup and purification of this compound.
References
Application Notes: Synthesis of Novel Fungicides Using 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and fungicidal activity of novel pyrimidine derivatives utilizing 5-(Bromomethyl)-2-(trifluoromethyl)pyridine as a key building block. The trifluoromethylpyridine moiety is a critical pharmacophore in modern agrochemicals, known to enhance biological efficacy.
Introduction
The development of new fungicides with novel modes of action is crucial to combat the growing issue of resistance in plant pathogens. Pyrimidine derivatives are a well-established class of bioactive molecules in agrochemicals. By incorporating the 2-(trifluoromethyl)pyridine motif, it is possible to generate new chemical entities with enhanced fungicidal properties. This document outlines the synthesis of a series of trifluoromethyl pyrimidine derivatives and presents their in-vitro antifungal activity against various plant pathogens.
Data Presentation
The following table summarizes the quantitative antifungal activity of a synthesized trifluoromethyl pyrimidine derivative, compound 5u , against the plant pathogen Rhizoctonia solani.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Fungicide | EC50 of Reference (µg/mL) |
| 5u | Rhizoctonia solani | 26.0 | Azoxystrobin | 26.0 |
Table 1: In-vitro fungicidal activity of compound 5u.
Synthetic Pathway
The general synthetic pathway for the target trifluoromethyl pyrimidine fungicides involves a multi-step process, starting from the formation of a pyrimidine intermediate, followed by reaction with an aminophenol, and finally coupling with this compound or a similar electrophile.
Experimental Protocols
Protocol 1: General Synthesis of Trifluoromethyl Pyrimidine Derivatives (e.g., compound 5u)
This protocol describes the final step in the synthesis of the target fungicides, which is the alkylation of an aminophenoxy-pyrimidine intermediate with this compound.
Materials:
-
Appropriate aminophenoxy-pyrimidine intermediate (Intermediate 3)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
To a solution of the aminophenoxy-pyrimidine intermediate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Cool the mixture in an ice bath and add this compound (1.2 eq) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 6-8 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient (e.g., 15:1 to 8:1) to afford the pure final product.
Protocol 2: In-vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This protocol details the method used to determine the fungicidal activity of the synthesized compounds.
Materials:
-
Synthesized fungicide compounds
-
Target fungal strains (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
-
Laminar flow hood
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Incorporate the test compounds into the molten PDA medium at the desired final concentrations (e.g., 100 µg/mL for initial screening, and a range of concentrations for EC₅₀ determination). A control group with DMSO and a blank control without any solvent should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each petri dish with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25 ± 1 °C) until the mycelial growth in the control group reaches the edge of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of inhibition of mycelial growth using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average colony diameter of the control group, and T is the average colony diameter of the treatment group.
-
-
For EC₅₀ determination, plot the inhibition percentage against the logarithm of the compound concentration and determine the concentration that causes 50% inhibition.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and biological evaluation of the novel fungicides.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel pyrimidine-based fungicides. The resulting compounds have demonstrated significant in-vitro activity against important plant pathogens. The protocols and data presented herein provide a solid foundation for further research and development in the discovery of new and effective agrochemicals.
Application Notes and Protocols for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a key building block in medicinal chemistry, valued for its trifluoromethylpyridine scaffold. The trifluoromethyl group significantly enhances the pharmacological properties of molecules by increasing lipophilicity, metabolic stability, and binding affinity to target proteins. The reactive bromomethyl group allows for versatile chemical modifications, making it an ideal starting point for the synthesis of a wide range of bioactive compounds. This document provides an overview of its applications, particularly in the development of kinase inhibitors and Transient Receptor Potential Ankryin 1 (TRPA1) channel antagonists, and includes detailed experimental protocols.
Key Applications
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Oncology: As a scaffold for various kinase inhibitors targeting signaling pathways involved in cancer cell proliferation and survival.
-
Pain and Inflammation: In the synthesis of antagonists for the TRPA1 ion channel, which is implicated in pain perception and neurogenic inflammation.
-
Respiratory Diseases: For the development of compounds that may alleviate symptoms of respiratory conditions through mechanisms like TRPA1 inhibition.
Data Presentation: Bioactivity of Derived Compounds
The following table summarizes the biological activity of representative compounds synthesized using trifluoromethylpyridine scaffolds, similar to or derived from this compound.
| Compound ID | Target | Assay | IC50 / EC50 | Therapeutic Area |
| Compound A | TRPA1 (human) | Calcium Influx | 1.42 µM | Pain, Inflammation |
| Compound B | TRPA1 (murine) | Calcium Influx | 2.84 µM | Pain, Inflammation |
| Compound C | TRPV1 (human) | Calcium Influx | 2.13 µM | Pain |
| Compound D | TRPV1 (rat) | Calcium Influx | 5.02 µM | Pain |
| Compound 30 | FLT3-D835Y | Kinase Activity | - | Oncology |
| Compound 30 | CHK1 | Kinase Activity | - | Oncology |
| Compound 5u | Rhizoctonia solani | Mycelial Growth | 26.0 µg/mL | Agrochemical |
| Compound 5j | Tobacco Mosaic Virus (TMV) | Curative Activity | 126.4 µg/mL | Agrochemical |
| Compound 5m | Tobacco Mosaic Virus (TMV) | Protection Activity | 103.4 µg/mL | Agrochemical |
Signaling Pathways
TRPA1 Signaling Pathway in Nociception
The diagram below illustrates the role of the TRPA1 ion channel in pain signaling. Environmental irritants or endogenous inflammatory mediators activate TRPA1 on sensory neurons, leading to an influx of Ca2+, subsequent neuronal activation, and the sensation of pain. Antagonists developed from this compound can block this channel, thereby inhibiting the pain signal.
Caption: TRPA1 signaling in pain and its inhibition.
Kinase Inhibitor Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Caption: Workflow for kinase inhibitor synthesis and testing.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted aminomethyl-2-(trifluoromethyl)pyridine derivatives
This protocol describes a general method for the nucleophilic substitution of the bromide in this compound with a primary or secondary amine, a common step in the synthesis of various bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.1 - 1.5 eq) in anhydrous DMF or ACN, add the base (K₂CO₃ or DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired N-substituted aminomethyl-2-(trifluoromethyl)pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor dilutions in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
Protocol 3: TRPA1 Antagonist Activity Assay (Calcium Influx)
This protocol describes a cell-based assay to measure the ability of a compound to inhibit TRPA1 channel activation.
Materials:
-
HEK293 cells stably expressing human or rodent TRPA1
-
Cell culture medium
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC or cinnamaldehyde)
-
Synthesized antagonist compound
-
96- or 384-well black, clear-bottom plates
-
Fluorescent plate reader with an integrated liquid handling system
Procedure:
-
Plate the TRPA1-expressing HEK293 cells in the assay plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the synthesized antagonist compound at various concentrations to the cells and incubate for a specified period.
-
Measure the baseline fluorescence.
-
Add the TRPA1 agonist to the wells to stimulate channel opening.
-
Immediately measure the change in fluorescence intensity over time.
-
Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the antagonist.
-
Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its application has led to the discovery of potent kinase inhibitors and TRPA1 antagonists with potential for the treatment of cancer, pain, and inflammatory diseases. The provided protocols offer a foundation for researchers to synthesize and evaluate new compounds derived from this important scaffold.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support guide for the synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine. This crucial building block is frequently prepared via the free-radical bromination of 5-methyl-2-(trifluoromethyl)pyridine. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide is structured as a series of troubleshooting questions and in-depth FAQs to address the specific, practical challenges encountered in the lab.
Part 1: Core Synthesis Overview & Troubleshooting
The primary synthetic route involves the reaction of 5-methyl-2-(trifluoromethyl)pyridine with a brominating agent, most commonly N-Bromosuccinimide (NBS), in the presence of a radical initiator. The reaction proceeds via a free-radical mechanism at the benzylic position.
General Experimental Workflow
The following diagram outlines the typical workflow for this synthesis. Each step presents opportunities for optimization and potential pitfalls, which will be addressed in the subsequent sections.
common side products in the synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the radical bromination of 5-methyl-2-(trifluoromethyl)pyridine. This reaction, known as the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The primary side products are a result of over-bromination of the methyl group. You should anticipate the formation of 5-(dibromomethyl)-2-(trifluoromethyl)pyridine and, to a lesser extent, 5-(tribromomethyl)-2-(trifluoromethyl)pyridine. Another potential side product is the bromination of the pyridine ring itself, although this is generally less favored under radical conditions.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation is critical for achieving a high yield of the desired product. Key strategies include:
-
Stoichiometry: Use a controlled amount of NBS, typically a slight excess (e.g., 1.05-1.1 equivalents), to favor mono-bromination.
-
Reaction Time: Carefully monitor the reaction progress to stop it once the starting material is consumed, preventing further bromination of the product.
-
Temperature: Maintain a consistent and optimal temperature, as excessively high temperatures can lead to increased side product formation.
-
NBS Quality: Use high-purity, recrystallized NBS. Impurities in NBS can sometimes lead to undesired side reactions.
Q4: What are the recommended solvents for this reaction?
A4: Traditionally, carbon tetrachloride (CCl₄) has been used for Wohl-Ziegler reactions. However, due to its toxicity and environmental concerns, alternative solvents are now preferred. These include:
-
Acetonitrile
-
(Trifluoromethyl)benzene (also known as benzotrifluoride)
-
Chlorobenzene
The choice of solvent can influence the reaction rate and selectivity, so it may require optimization for your specific setup.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient reaction time or temperature. 3. Poor quality of NBS. | 1. Use a fresh batch of radical initiator. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/MS. 3. Recrystallize the NBS before use. |
| High Percentage of Over-brominated Products | 1. Excess of NBS. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a stoichiometric amount or only a slight excess of NBS (1.05 eq.). 2. Stop the reaction as soon as the starting material is consumed. 3. Lower the reaction temperature. |
| Formation of Ring-Brominated Side Products | Presence of ionic reaction conditions (e.g., acid catalysis). | Ensure the reaction is carried out under strict radical conditions. Use a non-polar solvent and high-purity reagents. |
| Product Degradation During Workup or Purification | The product can be sensitive to heat and light. | Avoid prolonged heating during solvent evaporation. Use purification methods that minimize heat exposure, such as flash column chromatography at room temperature. Store the purified product in a cool, dark place. |
Data on Side Product Formation
The following table summarizes the potential side products and factors influencing their formation. Quantitative data can vary significantly based on the specific reaction conditions.
| Side Product | Chemical Name | Typical Formation Conditions | Mitigation Strategies |
| Dibrominated Product | 5-(dibromomethyl)-2-(trifluoromethyl)pyridine | Excess NBS, prolonged reaction time, high temperature. | Control stoichiometry, monitor reaction closely, optimize temperature. |
| Tribrominated Product | 5-(tribromomethyl)-2-(trifluoromethyl)pyridine | Significant excess of NBS, very long reaction times. | Precise control of NBS amount and reaction duration. |
| Ring-Brominated Product | e.g., 3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)pyridine | Presence of acid, polar protic solvents. | Use non-polar, aprotic solvents; ensure reagents are free of acidic impurities. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
5-methyl-2-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous acetonitrile (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 5-methyl-2-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq.).
-
Add a catalytic amount of AIBN (e.g., 0.02 eq.).
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or GC/MS.
-
Once the starting material is consumed (typically within a few hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
troubleshooting failed reactions involving 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
Welcome to the technical support center for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a solid that should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and potential degradation. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain its stability and reactivity.
Q2: What are the main safety precautions to consider when handling this reagent?
A2: this compound is a lachrymator and is harmful if swallowed, inhaled, or comes into contact with skin. It is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Q3: In which common solvents is this compound soluble?
A3: this compound is generally soluble in a range of common organic solvents, including but not limited to:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone
Its solubility in non-polar solvents like hexanes is limited. The choice of solvent will be dictated by the specific reaction conditions and the solubility of other reagents.
Troubleshooting Guides for Failed Reactions
N-Alkylation Reactions (e.g., with amines)
Problem: Low or no yield of the desired N-alkylated product.
This is a common issue in nucleophilic substitution reactions. The troubleshooting process can be broken down into several steps to identify the root cause.
Caption: Troubleshooting workflow for N-alkylation reactions.
Q: My N-alkylation reaction with an amine is giving a very low yield. What are the likely causes and how can I improve it?
A: Low yields in N-alkylation reactions with this compound can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Insufficient Basicity: The amine substrate may not be sufficiently deprotonated to act as an effective nucleophile. The hydrobromide salt of the amine is formed as a byproduct, which can protonate the starting amine and halt the reaction.
-
Solution: Use at least two equivalents of the amine nucleophile or add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HBr produced. For less nucleophilic amines, a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile may be necessary.
-
-
Steric Hindrance: The amine or the pyridine ring may be sterically hindered, slowing down the reaction rate.
-
Solution: Increase the reaction temperature and reaction time. Consider using a less hindered base if applicable.
-
-
Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Switch to a solvent in which all reactants are soluble, such as DMF or DMSO.
-
-
Side Reactions: Over-alkylation can occur, where the desired secondary amine product reacts further to form a tertiary amine.
-
Solution: Use a larger excess of the primary amine to favor mono-alkylation. Alternatively, if the mono-alkylated product is the starting material for a subsequent step, driving the reaction to the di-alkylated product with an excess of the alkylating agent might be a viable strategy if the di-alkylated product can be easily converted back.
-
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Amine Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Triethylamine (2.0) | DCM | 25 | 24 | 35 |
| Aniline | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 75 |
| Aniline | Cs₂CO₃ (2.0) | DMF | 60 | 8 | 90 |
| Benzylamine | None (2.0 eq. amine) | THF | 25 | 24 | 60 |
| Benzylamine | K₂CO₃ (2.0) | DMF | 25 | 6 | 95 |
O-Alkylation Reactions (Williamson Ether Synthesis)
Problem: Low yield of the desired ether product when reacting with a phenol or alcohol.
The Williamson ether synthesis is a reliable method for preparing ethers, but its success is highly dependent on the reaction conditions and the nature of the reactants.
Caption: General experimental workflow for O-alkylation.
Q: I am attempting to synthesize an ether from a phenol and this compound, but the yield is poor. What should I investigate?
A: Poor yields in this O-alkylation are often due to incomplete deprotonation of the hydroxyl group or suboptimal reaction conditions.
-
Incomplete Deprotonation: Phenols are acidic, but a sufficiently strong base is required to generate the more nucleophilic phenoxide ion.
-
Solution: Use a strong base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The reaction should be carried out in an anhydrous polar aprotic solvent like DMF or THF.
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 50-80°C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
-
Hydrolysis of the Starting Material: this compound can be susceptible to hydrolysis, especially in the presence of water and a base.
-
Solution: Ensure that all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (nitrogen or argon).
-
Table 2: Influence of Reaction Parameters on O-Alkylation of p-Cresol
| Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ (1.5) | Acetone | 56 (reflux) | 18 | 65 |
| NaH (1.2) | THF | 25 | 12 | 80 |
| NaH (1.2) | DMF | 60 | 4 | 92 |
| Cs₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 88 |
S-Alkylation Reactions (e.g., with thiols)
Problem: Formation of disulfide byproduct and low yield of the desired thioether.
Thiols are excellent nucleophiles, but they can also be easily oxidized to disulfides.
Q: My reaction of this compound with a thiol is messy, with a significant amount of disulfide byproduct. How can I obtain a cleaner reaction?
A: The formation of disulfides is a common side reaction in S-alkylation. Here are some strategies to minimize it:
-
Oxygen-Free Environment: The oxidation of thiols to disulfides is often promoted by atmospheric oxygen, especially under basic conditions.
-
Solution: Degas the solvent before use and run the reaction under a strict inert atmosphere (argon or nitrogen).
-
-
Base Selection: A strong base is needed to form the highly nucleophilic thiolate.
-
Solution: Use a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The thiolate can often be pre-formed before the addition of the alkylating agent.
-
-
Reaction Stoichiometry and Order of Addition:
-
Solution: Use a slight excess of the thiol to ensure all the alkylating agent is consumed. Add the this compound solution slowly to a solution of the pre-formed thiolate to maintain a low concentration of the electrophile and minimize side reactions.
-
Table 3: S-Alkylation of Thiophenol: Conditions and Outcomes
| Base (equivalents) | Solvent | Atmosphere | Temperature (°C) | Thioether Yield (%) | Disulfide Byproduct (%) |
| Triethylamine (1.5) | DCM | Air | 25 | 40 | 50 |
| K₂CO₃ (2.0) | DMF | Nitrogen | 25 | 85 | <5 |
| NaH (1.1) | THF | Argon | 0 to 25 | 95 | <2 |
This technical support center provides a starting point for troubleshooting common issues with this compound. For more specific issues, consulting detailed literature on related chemistries is recommended.
Technical Support Center: Optimizing Coupling Reactions with 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using 5-(Bromomethyl)-2-(trifluoromethyl)pyridine in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive site is the bromomethyl group. The carbon in the -CH₂Br group is highly electrophilic and susceptible to nucleophilic attack, making it ideal for Sₙ2-type reactions. The pyridine ring itself can participate in cross-coupling reactions if further modified, but the benzylic-like bromide is the most labile functional group.
Q2: What are the most common side reactions to be aware of?
The main side reactions include:
-
Hydrolysis: The bromomethyl group is sensitive to water and can hydrolyze to the corresponding alcohol (5-(hydroxymethyl)-2-(trifluoromethyl)pyridine), especially if using aqueous bases or non-anhydrous solvents.[1]
-
Homocoupling: In the presence of certain metals or bases, the compound can couple with itself to form a dimer.
-
Quaternization: The pyridine nitrogen can act as a nucleophile, leading to self-reaction or reaction with other electrophiles in the mixture, forming a pyridinium salt.
-
Ring Bromination: Under certain conditions, particularly with excess brominating agents or the generation of HBr, electrophilic aromatic substitution on the pyridine ring can occur.[1]
Q3: Why is maintaining an inert atmosphere so critical?
For palladium-catalyzed cross-coupling reactions, the active Pd(0) catalyst is extremely sensitive to oxygen and will decompose, often precipitating as palladium black, which halts the catalytic cycle.[2] Rigorously degassing solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is crucial for catalyst longevity and reaction success.[1]
Q4: How important is the purity of my reagents?
Reagent purity is paramount. Impurities in the starting material, solvents, or base can poison the catalyst or participate in side reactions, leading to low yields.[1] Boronic acids, in particular, can degrade over time if not stored properly.[2] It is recommended to use freshly opened solvents and finely powdered, anhydrous bases for best results.[1]
Troubleshooting Guides
Problem: Low or No Product Yield
Q5: I am attempting a nucleophilic substitution on the bromomethyl group, but the yield is very low. What are the common causes?
Low yields in nucleophilic substitutions with this substrate are often traced back to several key factors. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Weak Nucleophile | Switch to a stronger nucleophile or use a stronger, non-nucleophilic base to deprotonate the nucleophile in situ. |
| Inappropriate Base | The choice of base is critical. For nucleophiles like phenols or thiols, a base like K₂CO₃, Cs₂CO₃, or NaH is needed to generate the active nucleophile. Ensure the base is anhydrous and finely powdered.[1] |
| Poor Solvent Choice | The solvent must be appropriate for an Sₙ2 reaction (typically polar aprotic, e.g., DMF, DMSO, Acetonitrile) and capable of dissolving the reagents. |
| Low Reaction Temperature | While the bromomethyl group is reactive, some reactions may require heating to proceed at a reasonable rate. Incrementally increase the temperature (e.g., from RT to 50 °C, then 80 °C). |
| Starting Material Degradation | The bromomethyl compound can degrade. Ensure it is stored correctly under inert gas at 2-8°C and that solvents are anhydrous to prevent hydrolysis.[3] |
Problem: Complex Product Mixture and Side Reactions
Q6: My reaction mixture shows multiple spots on the TLC, and purification is difficult. What are the likely side products and how can I minimize them?
A complex reaction mixture indicates that side reactions are competing with your desired transformation.
-
Issue: Hydrolysis Product Observed
-
Cause : Presence of water in the reaction.
-
Solution : Use anhydrous solvents and reagents. Dry glassware thoroughly before use. If an aqueous workup is required, perform it quickly and at a low temperature.[1]
-
-
Issue: Dimer (Homocoupling) Formation
-
Cause : Can be promoted by certain reaction conditions, especially in metal-catalyzed reactions where oxidative addition is followed by undesired coupling.
-
Solution : For Pd-catalyzed reactions, ensure rigorous exclusion of oxygen.[1] Adjust ligand and base combinations.
-
-
Issue: Unidentified Polar Byproducts
-
Cause : Could be pyridinium salt formation from the reaction of the pyridine nitrogen.
-
Solution : This is an inherent reactivity. If it's a major issue, consider protecting the nitrogen if the reaction conditions allow, although this is often not practical. Running the reaction at a lower temperature may reduce the rate of this side reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
This protocol describes a typical procedure for an O-alkylation reaction.
-
Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and a suitable anhydrous base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition : Add anhydrous DMF (or another polar aprotic solvent) to the flask.
-
Reagent Addition : Stir the mixture at room temperature for 15-30 minutes to form the phenoxide. Then, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction : Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative Buchwald-Hartwig Amination (for related Aryl Bromides)
While the primary reactivity is at the bromomethyl group, if one were to use a related compound like 5-bromo-2-(trifluoromethyl)pyridine, the following Buchwald-Hartwig conditions are a good starting point.[4][5]
-
Preparation : In a glovebox or under a stream of argon, add the aryl bromide (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos or SPhos, 4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 eq) to an oven-dried Schlenk tube.[4][6]
-
Solvent Addition : Add rigorously degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction : Seal the tube and heat the reaction mixture to 80-100 °C.[6] Monitor the reaction by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification : Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃[6] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP, DPPF)[1][4] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃)[4] |
| Solvent | Anhydrous, apolar solvents (e.g., Toluene, Dioxane, THF)[4] |
| Temperature | 80 - 110 °C[6] |
Visualizations
Caption: General workflow for optimizing a nucleophilic substitution reaction.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Interplay of key parameters influencing reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 108274-33-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
preventing decomposition of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine during reaction
Welcome to the technical support center for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this reagent in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its decomposition and ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: this compound is a reactive compound and its stability can be compromised by several factors. The primary routes of decomposition include hydrolysis, reaction with nucleophiles, and thermal degradation. The presence of moisture, strong bases or nucleophiles, and elevated temperatures can accelerate these decomposition pathways. Exposure to light may also promote degradation.
Q2: How should this compound be properly stored to maintain its integrity?
A2: To ensure the longevity and reactivity of this compound, it is crucial to store it under controlled conditions. Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Minimizes thermal decomposition and side reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[1] | Prevents reaction with atmospheric moisture and oxygen. |
| Light | In a dark or amber-colored vial | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container | Prevents ingress of moisture and air. |
Q3: What are the common impurities found in this compound and how can they be removed?
A3: Common impurities can include starting materials from its synthesis, hydrobromic acid (HBr) from hydrolysis, and the corresponding alcohol or ether if exposed to water or alcohol solvents. Purification can be achieved through several methods. A common procedure involves washing a solution of the compound in a non-polar organic solvent (e.g., dichloromethane) with a mild aqueous base like sodium bicarbonate solution to neutralize any acidic impurities, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure. For higher purity, column chromatography on silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate mixture) or distillation under reduced pressure can be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low or No Product Yield
Low product yield is a frequent issue and can be attributed to the decomposition of the starting material or the formation of side products.
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of this compound | Ensure the reagent is fresh and has been stored properly. Consider purifying the reagent before use if its quality is uncertain. Run the reaction at a lower temperature to minimize thermal degradation. | An old or improperly stored reagent may have already partially decomposed, reducing the amount of active starting material. |
| Reaction with Solvent or Base | Use a non-nucleophilic, aprotic solvent (e.g., THF, DMF, Acetonitrile). If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) or an inorganic base with low solubility (e.g., K₂CO₃, Cs₂CO₃). | Protic solvents (e.g., water, alcohols) or strong, nucleophilic bases can react with the bromomethyl group, leading to unwanted side products. |
| Slow Reaction Rate | If the reaction is slow at lower temperatures, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) for reactions with inorganic bases in a biphasic system. Alternatively, a more polar aprotic solvent can be used to increase the reaction rate. | A phase-transfer catalyst can facilitate the reaction between a solid or aqueous inorganic base and the organic-soluble electrophile. |
Issue 2: Formation of Multiple Side Products
The appearance of multiple spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of side products.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of the Bromomethyl Group | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. | The bromomethyl group is susceptible to hydrolysis, which will form the corresponding alcohol, 5-(hydroxymethyl)-2-(trifluoromethyl)pyridine. |
| Elimination Reaction | Use a milder, non-nucleophilic base. Avoid high reaction temperatures. | Strong bases can promote the elimination of HBr, leading to the formation of a pyridyl-methylene intermediate that can polymerize or react further. |
| Reaction with Nucleophilic Reagents | If the intended reaction is with a specific nucleophile, ensure that other nucleophilic species are absent from the reaction mixture. | Any competing nucleophile can react with the electrophilic bromomethyl group. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a mild base.
-
To a solution of the nucleophile (1.0 equivalent) in anhydrous acetonitrile (5-10 mL per mmol of nucleophile) under an argon atmosphere, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile dropwise over 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Potential Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for this compound.
References
Technical Support Center: Synthesis of Trifluoromethylpyridine Derivatives
Welcome to the technical support center for the synthesis of trifluoromethylpyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trifluoromethylpyridine derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no yield of my desired trifluoromethylpyridine product?
Possible Causes & Solutions:
-
Inadequate Trifluoromethylating Agent: The choice of trifluoromethylating agent is critical and depends on the substrate and desired reaction mechanism (nucleophilic, electrophilic, or radical).[1]
-
For nucleophilic trifluoromethylation of carbonyl compounds, Ruppert-Prakash reagent (TMSCF₃) is highly effective.[1]
-
For electrophilic trifluoromethylation of β-ketoesters or silyl enol ethers, Togni's reagents are a good choice.[1]
-
Radical trifluoromethylation can be achieved with reagents like the Langlois reagent (NaSO₂CF₃), but may suffer from low regioselectivity.[2]
-
-
Harsh Reaction Conditions: Many traditional methods require high temperatures (>300°C) and pressures, which can lead to product decomposition or side reactions.[3][4] Consider exploring milder, more modern catalytic systems.
-
Moisture Sensitivity: Some reagents, like (CH₃)₃SiCF₃, are moisture-sensitive.[5] Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Poor Substrate Activation: The pyridine ring is electron-deficient and may require activation for successful trifluoromethylation. Strategies include the formation of N-methylpyridinium salts to enhance reactivity.[2][6]
Question 2: How can I control the regioselectivity of the trifluoromethylation on the pyridine ring?
Controlling Regioselectivity:
Achieving the desired isomer of a trifluoromethylpyridine can be a significant challenge.[7] The position of trifluoromethylation (C2, C3, or C4) is influenced by the reaction mechanism and the directing groups on the pyridine ring.
-
C2-Trifluoromethylation: Direct C2-H trifluoromethylation can be achieved with high selectivity by activating the pyridine as an N-methylpyridinium salt and using trifluoroacetic acid.[2]
-
C3-Trifluoromethylation: This is often the most challenging position to functionalize directly.[8] A method involving hydrosilylation to activate the pyridine ring, followed by reaction with a nucleophilic CF₃ source like Togni Reagent I, has been developed for 3-position-selective trifluoromethylation.[8][9]
-
C4-Trifluoromethylation: While less commonly reported in direct C-H functionalization, building block approaches are often used to synthesize 4-trifluoromethylpyridines.[4]
-
Directing Groups: The presence of existing substituents on the pyridine ring will influence the position of trifluoromethylation. Electron-withdrawing groups can deactivate certain positions, while directing groups can be strategically employed to achieve the desired regioselectivity.
Question 3: I am observing the formation of multiple chlorinated byproducts during my reaction. How can I minimize these?
Minimizing Chlorinated Byproducts:
The formation of multi-chlorinated byproducts is a common issue in syntheses that involve simultaneous chlorination and fluorination, particularly in vapor-phase reactions.[3]
-
Control Molar Ratios: Carefully controlling the molar ratio of the chlorinating agent to the pyridine substrate can help minimize over-chlorination.[3]
-
Reaction Temperature: The reaction temperature can significantly impact the degree of chlorination. Optimization of the temperature profile is crucial.[3]
-
Stepwise Approach: Consider a stepwise synthesis where chlorination and fluorination are performed in separate steps. For example, liquid-phase chlorination to form a trichloromethylpyridine intermediate, followed by vapor-phase fluorination.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing trifluoromethylpyridine derivatives?
There are three primary methods for synthesizing trifluoromethylpyridine derivatives:
-
Chlorine/Fluorine Exchange: This classic method involves the initial synthesis of a trichloromethylpyridine, followed by a halogen exchange reaction to introduce fluorine.[10]
-
Cyclocondensation with Trifluoromethyl-Containing Building Blocks: This approach involves constructing the pyridine ring from smaller, readily available trifluoromethyl-containing molecules like ethyl 2,2,2-trifluoroacetate or ethyl 4,4,4-trifluoro-3-oxobutanoate.[10][11]
-
Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring using a trifluoromethylating agent.[3] This can be achieved through radical, nucleophilic, or electrophilic pathways.[12]
Q2: Are there any air-stable trifluoromethylating agents available?
Yes, (Ph₃P)₃CuCF₃ is a robust, air-stable trifluoromethylating agent that can be synthesized and handled without the need for strictly anhydrous or anaerobic conditions, making it a more practical option for some applications.[5]
Q3: What are the advantages of using a building-block approach for synthesizing trifluoromethylpyridines?
The building-block method offers several advantages, including:
-
Regiocontrol: The position of the trifluoromethyl group is predetermined by the structure of the building block, offering excellent control over the final product's regiochemistry.[10]
-
Milder Conditions: Cyclocondensation reactions often proceed under milder conditions compared to the high temperatures and pressures required for some direct fluorination methods.[4]
-
Access to Diverse Derivatives: A variety of substituted trifluoromethylpyridines can be synthesized by choosing different building blocks and reaction partners.[13][14]
Quantitative Data Summary
The following table summarizes typical yields for various synthetic routes to trifluoromethylpyridine derivatives, providing a comparative overview.
| Synthetic Method | Substrate | Product | Yield (%) | Reference |
| Simultaneous Vapor-Phase Chlorination/Fluorination | 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Good | [3] |
| Simultaneous Vapor-Phase Chlorination/Fluorination | Lutidines | Chloro-bis(trifluoromethyl)pyridine | 60-80 | [11] |
| S-Alkylation followed by Heterocyclization | Pyridinethiones | S-alkyl trifluoromethylpyridines | > 50 | [15] |
| Light-Promoted Trifluoromethylation | N-Aryl Pyridones | 3-Trifluoromethylated Pyridones | 42-90 | [16][17] |
| Direct C-H Trifluoromethylation (N-Methylpyridinium Salt) | 2-Phenylpyridine | 2-Phenyl-6-(trifluoromethyl)pyridine | High | [2] |
| 3-Position-Selective C-H Trifluoromethylation | Quinoline Derivatives | 3-Trifluoromethylated Quinolines | Moderate to High | [8] |
Experimental Protocols
Protocol 1: General Procedure for Direct C2-H Trifluoromethylation of Pyridine via N-Methylpyridinium Salt Activation
This protocol is adapted from methodologies describing the activation of pyridines as N-methylpyridinium salts for regioselective trifluoromethylation.[2][6]
-
Preparation of the N-Methylpyridinium Iodide Salt:
-
To a solution of the substituted pyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add methyl iodide (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
The N-methylpyridinium iodide salt typically precipitates out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
-
Trifluoromethylation Reaction:
-
In a sealed reaction vessel, combine the N-methylpyridinium iodide salt (1.0 eq), trifluoroacetic acid (2.0-3.0 eq), and a silver salt such as silver carbonate (Ag₂CO₃) (1.5-2.0 eq).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-trifluoromethylpyridine derivative.
-
Protocol 2: Synthesis of Trifluoromethylpyridines using a Building Block Approach (Bohlmann-Rahtz Heteroannulation)
This protocol is based on the Bohlmann-Rahtz reaction for synthesizing substituted pyridines.[14]
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the trifluoromethyl-α,β-ynone (1.0 eq), the β-enamino ester or β-enamino ketone (1.1 eq), and a Lewis acid catalyst such as ZnBr₂ (0.2 eq).
-
Add a dry, aprotic solvent such as toluene or dichloromethane.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the polysubstituted trifluoromethylpyridine.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of trifluoromethylpyridine derivatives.
Caption: A troubleshooting flowchart for addressing low product yield in trifluoromethylpyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 13. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Bromomethylpyridines
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of bromomethylpyridines. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of bromomethylpyridines an exothermic process?
A1: The primary source of exothermicity in the synthesis of bromomethylpyridines is the bromination step itself. The reaction involves the formation of new chemical bonds, which releases a significant amount of energy as heat. Specifically, the radical substitution of a hydrogen atom on the methyl group of a pyridine ring with a bromine atom is an energetically favorable process. Without proper control, this heat can accumulate, leading to a rapid increase in temperature.
Q2: What are the primary hazards associated with uncontrolled exothermic reactions in this synthesis?
A2: The main hazard is a runaway reaction, where the rate of heat generation surpasses the rate of heat removal.[1] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. Other hazards include the release of toxic and corrosive fumes, such as bromine and hydrogen bromide, and the decomposition of reactants and products, leading to the formation of hazardous byproducts.
Q3: What are the key safety precautions to take before starting a bromomethylpyridine synthesis?
A3: Before beginning the synthesis, it is crucial to:
-
Conduct a thorough literature search and risk assessment to understand the potential hazards.
-
Have appropriate personal protective equipment (PPE), including chemical splash goggles, nitrile gloves, and a lab coat.[3]
-
Ensure that an appropriate quenching agent, such as a sodium thiosulfate solution, is readily available to neutralize any excess bromine.[4][5]
-
Have a cooling bath (e.g., ice-water or dry ice-acetone) prepared and ready for immediate use.
Q4: Which reaction parameters are most critical for controlling the exotherm?
A4: The most critical parameters to control are:
-
Temperature: Maintaining a low and stable reaction temperature is paramount.
-
Reagent Addition Rate: Slow, controlled, dropwise addition of the brominating agent is essential to prevent a sudden spike in the reaction rate and heat generation.[4]
-
Concentration: Using appropriate solvent concentrations helps to dissipate the heat generated during the reaction.
-
Stirring: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.
Troubleshooting Guide
Q1: My reaction temperature is rising rapidly despite external cooling. What should I do?
A1: A rapid temperature rise indicates that the reaction is proceeding too quickly and generating heat faster than it can be removed.
-
Immediate Action:
-
Stop the addition of the brominating agent immediately.
-
Increase the efficiency of the cooling bath (e.g., by adding more ice or switching to a colder bath).
-
If necessary, add a small amount of a pre-cooled, inert solvent to dilute the reaction mixture and help absorb the excess heat.
-
-
Probable Cause: The rate of addition of the brominating agent was too fast, or the initial reaction temperature was too high.
-
Solution: For future experiments, reduce the rate of addition of the brominating agent and ensure the initial temperature of the reaction mixture is sufficiently low before starting the addition.
Q2: The reaction mixture has turned dark, and a lot of gas is evolving. What is happening?
A2: A dark coloration and excessive gas evolution can be signs of product decomposition or a runaway reaction. The gas is likely a combination of hydrogen bromide and bromine vapor.
-
Immediate Action:
-
If the temperature is also rising uncontrollably, treat it as a runaway reaction (see Q1).
-
Ensure the fume hood sash is lowered to contain any released vapors.
-
If the reaction is not yet out of control, cautiously quench the reaction by slowly adding a sodium thiosulfate solution until the bromine color disappears.[4]
-
-
Probable Cause: The reaction temperature exceeded the stability limit of the starting material or the product, leading to decomposition.
-
Solution: In subsequent reactions, maintain a lower reaction temperature and consider using a more dilute solution to improve heat dissipation.
Q3: My yield of bromomethylpyridine is consistently low. Could the exotherm be a factor?
A3: Yes, poor temperature control can lead to low yields.
-
Probable Cause:
-
Side Reactions: Higher temperatures can promote side reactions, such as the formation of dibrominated or other undesired byproducts.
-
Product Decomposition: Bromomethylpyridines can be unstable at elevated temperatures and may decompose.
-
Self-Polymerization: Bromomethylpyridines can undergo self-quaternization, especially at higher temperatures.[6]
-
-
Solution:
-
Maintain a consistently low reaction temperature throughout the addition of the brominating agent and for a period afterward.
-
Optimize the reaction time to minimize the exposure of the product to the reaction conditions.
-
Consider alternative brominating agents that may offer better selectivity and milder reaction conditions.
-
Quantitative Data
Table 1: Recommended Reaction Conditions for Controlled Bromination
| Parameter | Recommended Range | Rationale |
| Initial Temperature | -10 °C to 0 °C | Minimizes the initial reaction rate upon addition of the brominating agent.[7] |
| Reagent Addition Time | 30 - 60 minutes | Allows for gradual heat release and effective temperature control. |
| Reaction Temperature | 0 °C to 25 °C | Balances reaction rate with product stability. |
| Quenching Temperature | 0 °C to 10 °C | The quenching process can also be exothermic.[1] |
Experimental Protocols
Protocol 1: Controlled Radical Bromination of 2-Methylpyridine
This protocol is a representative example and should be adapted based on the specific substrate and scale.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser, dissolve 2-methylpyridine (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or chloroform).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Brominating Agent Addition: Prepare a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in the same solvent. Add the NBS solution dropwise to the cooled pyridine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Filter off the succinimide byproduct. Wash the filtrate with a cold, dilute aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most commonly used stationary phase for the purification of this compound and similar pyridine derivatives is silica gel (60 Å, 230-400 mesh).
Q2: Which mobile phase system is suitable for the elution of this compound?
A2: A non-polar to moderately polar solvent system is typically effective. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.
Q3: My purified compound shows signs of degradation. What could be the cause?
A3: this compound can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition. The bromomethyl group can also be labile. To mitigate this, consider using deactivated silica gel or an alternative stationary phase.
Q4: I am observing significant peak tailing in my chromatography. How can I resolve this?
A4: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel. This is often due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. Adding a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase can help to reduce this interaction and improve peak shape.
Q5: How can I determine the purity of my final product?
A5: The purity of the collected fractions and the final product should be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is either too high or too low. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column. |
| The product and impurities have very similar polarities in the chosen solvent system. | Try a different solvent system with a different selectivity. For example, if using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system. | |
| Product is Not Eluting from the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. If starting with a low polarity solvent mixture, incrementally increase the proportion of the more polar solvent. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing a large-scale column. Consider using deactivated silica gel or an alternative stationary phase like alumina. | |
| Broad Peaks or Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel. | Add a small percentage (0.1-1%) of triethylamine to your mobile phase to block the active sites on the silica gel. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Low Yield of Purified Product | The compound is partially decomposing on the column. | Use deactivated silica gel or a less acidic stationary phase. Minimize the time the compound spends on the column by running it efficiently. |
| Some of the product is not eluting and remains on the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to check for any remaining compound. | |
| Loss of product during solvent removal from collected fractions. | Use a rotary evaporator at a suitable temperature and pressure to avoid loss of a potentially volatile product. |
Experimental Protocol: Column Chromatography of a Similar Compound
1. Preparation of the Column:
-
A glass column is packed with silica gel (200-300 mesh) as a slurry in the initial mobile phase (e.g., 100% heptane).
-
The column should be packed carefully to avoid air bubbles and cracks.
2. Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
The solution is carefully loaded onto the top of the silica gel bed.
3. Elution:
-
The column is eluted with a gradient of heptane and ethyl acetate. A typical gradient might start from 100% heptane and gradually increase to 10% ethyl acetate in heptane.
-
The flow rate should be controlled to allow for proper separation.
4. Fraction Collection and Analysis:
-
Fractions are collected throughout the elution process.
-
Each fraction is analyzed by TLC to identify those containing the pure product.
5. Product Isolation:
-
The pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
Quantitative Data for a Similar Compound: 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Heptane / Ethyl Acetate (gradient from 100:0 to 90:10) |
| Yield | ~74% |
| Purity | Not specified, but described as a colorless oil |
| Rf Value | Not specified |
Note: This data is for a similar compound and should be used as a guideline. The optimal conditions and expected yield for this compound may vary.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the general workflow for the purification of this compound by column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues during the column chromatography of this compound.
Technical Support Center: Stability of Bromomethylpyridines in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with bromomethylpyridines in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My bromomethylpyridine solution has turned yellow/brown and shows new spots on TLC. What is happening?
A1: Bromomethylpyridines are highly reactive compounds prone to degradation, especially in solution. The observed color change and appearance of new spots on Thin Layer Chromatography (TLC) are common indicators of decomposition. The primary degradation pathways are hydrolysis and self-alkylation.
-
Hydrolysis: In the presence of water (even trace amounts in solvents), the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming the corresponding pyridine-methanol derivative. This reaction is accelerated under basic conditions.
-
Self-Alkylation: One molecule of bromomethylpyridine can react with the nitrogen atom of another molecule, leading to the formation of a pyridinium salt oligomer or polymer.[1] This process is a type of nucleophilic substitution where the pyridine nitrogen acts as a nucleophile.[1]
Q2: Which solvents are best for dissolving and storing bromomethylpyridines?
A2: The choice of solvent is critical for minimizing degradation.
-
Recommended: Dry, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dioxane are generally preferred for reactions and short-term storage. These solvents do not participate in hydrolysis.
-
Use with Caution: Protic solvents like methanol and ethanol can act as nucleophiles and react with the bromomethyl group, leading to the formation of ether byproducts. Water should be strictly avoided unless hydrolysis is the intended reaction.
Q3: How does pH affect the stability of bromomethylpyridine solutions?
A3: The stability of bromomethylpyridines is highly pH-dependent.
-
Neutral to Acidic pH: Solutions are relatively more stable at neutral to slightly acidic pH. However, prolonged storage even under these conditions is not recommended.
-
Basic pH: Basic conditions significantly accelerate the rate of hydrolysis, leading to the rapid formation of the corresponding pyridine-methanol. Strong bases should be avoided during workup and storage.
Q4: I am seeing a lower than expected yield in my reaction using a bromomethylpyridine. Could this be due to instability?
A4: Yes, low yields are a common consequence of bromomethylpyridine degradation. The starting material can degrade before or during your reaction, reducing the amount available to react with your desired substrate. It is also possible that the bromomethylpyridine is participating in side reactions, such as self-alkylation.[1]
Q5: How should I store my bromomethylpyridine compounds and their solutions?
A5: Proper storage is crucial to maintain the integrity of these reactive compounds.
-
Solid Form: Store solid bromomethylpyridines in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
In Solution: Solutions of bromomethylpyridines are generally not stable for long-term storage. If a solution must be stored, use a dry, aprotic solvent, store at a low temperature (e.g., -20°C), and use it as quickly as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Degradation of bromomethylpyridine starting material. | Use freshly acquired or purified bromomethylpyridine. Prepare solutions immediately before use. Run the reaction under anhydrous conditions. |
| Self-alkylation of the bromomethylpyridine. | Use a higher dilution to reduce the rate of bimolecular self-reaction. Add the bromomethylpyridine slowly to the reaction mixture. | |
| Reaction with a protic solvent. | Switch to a dry, aprotic solvent like acetonitrile or THF. | |
| Multiple unexpected spots on TLC/LC-MS | Hydrolysis and/or self-alkylation products. | Confirm the identity of byproducts by LC-MS or NMR. See analytical protocols below. |
| Impurities in the starting material. | Check the purity of the starting material by NMR or HPLC. Purify if necessary. | |
| Solution discoloration (yellowing/browning) | Formation of pyridinium salt oligomers/polymers. | This is a strong indicator of degradation. It is best to discard the solution and prepare a fresh one. |
Degradation Pathways
The two primary degradation pathways for bromomethylpyridines in solution are hydrolysis and self-alkylation.
Primary degradation pathways of bromomethylpyridines.
Quantitative Data on Stability
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Benzyl Bromide | 25°C in water | 1.45 x 10⁻⁴ s⁻¹ | 79 minutes | [2] |
This data is for benzyl bromide and should be considered as an estimation for the reactivity of bromomethylpyridines.
Experimental Protocols
Stability-Indicating HPLC Method for Bromomethylpyridine Analysis
This protocol outlines a general method for monitoring the degradation of a bromomethylpyridine and separating it from its primary hydrolysis product.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of water to retain the more polar hydrolysis product.
-
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of the bromomethylpyridine in acetonitrile at a concentration of 1 mg/mL.
-
To initiate a degradation study, dilute an aliquot of the stock solution in the desired solvent (e.g., water, methanol, or acetonitrile with a controlled amount of water) to a final concentration of 0.1 mg/mL.
-
Analyze samples at various time points to monitor the decrease in the parent compound and the formation of degradation products.
Workflow for HPLC-based stability testing.
Quantitative NMR (qNMR) for Purity Assessment
qNMR can be used to determine the purity of a bromomethylpyridine sample by comparing its signal integral to that of a certified internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the bromomethylpyridine sample into a vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both compounds are fully soluble.
-
Transfer the solution to a high-precision NMR tube.
2. NMR Acquisition Parameters:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
3. Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the bromomethylpyridine and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Workflow for qNMR purity assessment.
References
Technical Support Center: Alternative Brominating Agents for 2-Methyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of alternative brominating agents for the selective bromination of 2-methyl-5-(trifluoromethyl)pyridine. Due to the presence of the strongly electron-withdrawing trifluoromethyl group, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution, making traditional bromination methods challenging. This guide offers insights into alternative reagents, troubleshooting common issues, and detailed experimental protocols to help you achieve your desired bromination outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in brominating 2-methyl-5-(trifluoromethyl)pyridine?
The main challenge is the low reactivity of the pyridine ring towards electrophilic attack due to the electron-withdrawing nature of the trifluoromethyl group. This deactivation often requires harsh reaction conditions, which can lead to low yields and side product formation. Furthermore, there is a competition between the bromination of the pyridine ring and the bromination of the methyl group (benzylic bromination).
Q2: What are the most promising alternative brominating agents?
The most commonly employed and effective alternative brominating agents for such substrates are N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). These reagents offer milder reaction conditions and can be tuned to favor either ring or methyl group bromination. Copper(II) bromide (CuBr₂) has also been used in certain applications, particularly in the synthesis of bromo-pyridines from corresponding amino-pyridines via Sandmeyer-type reactions.
Q3: How can I control the regioselectivity between ring and methyl group bromination?
Controlling regioselectivity is crucial and depends on the reaction mechanism.
-
For methyl group (benzylic) bromination: A free-radical pathway is desired. This is typically achieved using NBS or DBDMH in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, often with the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and/or under photochemical (UV light) or thermal initiation.[1][2][3]
-
For pyridine ring bromination: An electrophilic pathway is necessary. This can be promoted by using NBS or DBDMH in a polar solvent or in the presence of a strong acid (e.g., sulfuric acid), which activates the brominating agent.[4] However, given the deactivating effect of the trifluoromethyl group, this approach may still result in low yields for ring substitution.
Q4: What are the expected positions for ring bromination on 2-methyl-5-(trifluoromethyl)pyridine?
For electrophilic aromatic substitution on a pyridine ring, the incoming electrophile generally attacks the 3- and 5-positions relative to the nitrogen atom.[5] In the case of 2-methyl-5-(trifluoromethyl)pyridine, the directing effects of the existing substituents must be considered. The methyl group is weakly activating and ortho-, para-directing, while the trifluoromethyl group is strongly deactivating and meta-directing. The pyridine nitrogen itself is deactivating and directs to the 3- and 5-positions. The interplay of these factors makes predicting the exact regioselectivity of ring bromination complex without specific experimental data.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Reaction | Insufficient reactivity of the substrate due to the electron-withdrawing trifluoromethyl group. | • Increase reaction temperature.• For free-radical bromination of the methyl group, ensure the radical initiator is active and used in an appropriate amount (typically 0.1-0.2 equivalents).• For electrophilic ring bromination, consider using a stronger acid catalyst or a more polar solvent to enhance the electrophilicity of the brominating agent.[4] |
| Poor Regioselectivity (Mixture of Ring and Methyl Bromination) | The reaction conditions are promoting both free-radical and electrophilic pathways. | • To favor methyl bromination , switch to a non-polar solvent (e.g., CCl₄, cyclohexane) and ensure the absence of acidic impurities. Use a radical initiator and/or light.[2]• To favor ring bromination , use a polar solvent (e.g., acetonitrile, DMF) or a strong acid.[4] |
| Formation of Di- or Poly-brominated Products | Excess of the brominating agent. | • Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the brominating agent.[6] Monitor the reaction closely by TLC or GC-MS to avoid over-bromination. |
| Low Yield of Desired Product | Side reactions such as decomposition of the starting material or product. | • Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can lead to degradation.• Ensure all reagents and solvents are pure and dry, as impurities can interfere with the reaction. |
| Difficulty in Product Isolation | The product may be difficult to separate from the starting material or byproducts. | • Utilize column chromatography with a carefully selected eluent system for purification.• Recrystallization can be an effective purification method if a suitable solvent is found. |
Quantitative Data Summary
The following table summarizes available data for the bromination of pyridine derivatives, which can serve as a reference for optimizing the reaction for 2-methyl-5-(trifluoromethyl)pyridine.
| Brominating Agent | Substrate | Product | Yield | Reference |
| CuBr₂ / t-BuONO | 6-methyl-5-(trifluoromethyl)pyridin-3-amine | 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | ~34.6% | [7] |
| NBS | 2,6-dimethyl-4-phenyl-1,4-dihydropyridine | 2,6-bis(bromomethyl)-4-phenyl-1,4-dihydropyridine | up to 75% | [3] |
| DBDMH | Pyridine derivative | Brominated pyridine | High yields (general mention) | [8] |
Note: The yield for the CuBr₂ reaction is for a Sandmeyer-type reaction on an amino-substituted pyridine, not a direct bromination of 2-methyl-5-(trifluoromethyl)pyridine.
Experimental Protocols
Protocol 1: Free-Radical Bromination of the Methyl Group using N-Bromosuccinimide (NBS)
This protocol is designed to favor the bromination of the methyl group via a free-radical mechanism.
Materials:
-
2-methyl-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq.) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.1 eq.) to the solution.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp (optional, but can accelerate the reaction).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Workflow for Free-Radical Bromination
Caption: Workflow for the free-radical bromination of the methyl group.
Protocol 2: Electrophilic Bromination of the Pyridine Ring using N-Bromosuccinimide (NBS)
This protocol is designed to favor the bromination of the pyridine ring via an electrophilic substitution mechanism. Note: Due to the deactivating nature of the trifluoromethyl group, yields may be low, and forcing conditions might be necessary.
Materials:
-
2-methyl-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄) or other strong acid
-
Polar aprotic solvent (e.g., Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq.) in the chosen polar solvent.
-
Carefully add concentrated sulfuric acid (catalytic to stoichiometric amounts may be required, optimization is necessary).
-
Cool the mixture in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir. Heating may be required to drive the reaction to completion.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it over ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Logical Relationship of Reaction Conditions and Selectivity
Caption: Relationship between reaction conditions and bromination selectivity.
This technical support center provides a starting point for your investigations into the bromination of 2-methyl-5-(trifluoromethyl)pyridine. Careful optimization of the reaction conditions based on the principles outlined above will be key to achieving your desired synthetic outcome.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Validation & Comparative
analytical methods for the characterization of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
An Expert's Guide to the Analytical Characterization of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
A Comparative Analysis for Researchers and Drug Development Professionals
The Analytical Imperative: Why Rigorous Characterization Matters
This compound is a trifluoromethylpyridine (TFMP) derivative, a class of compounds widely recognized for its applications in creating active ingredients.[1][2] The molecule's reactivity is dictated by three key features: the pyridine ring, the reactive bromomethyl group, and the electron-withdrawing trifluoromethyl group. Impurities, such as positional isomers or unreacted starting materials, can drastically alter the outcomes of subsequent synthetic steps and the biological activity of the final product. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the quality, consistency, and integrity of any research or development program utilizing this building block.
Core Analytical Techniques: A Comparative Overview
A suite of orthogonal analytical techniques is required for full characterization. Each method provides a unique piece of the puzzle, and when combined, they deliver an unambiguous confirmation of structure and purity. The most common and effective methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques.[3][4]
| Analytical Technique | Primary Information Provided | Key Advantages | Limitations | Typical Application |
| NMR Spectroscopy | Definitive molecular structure, atom connectivity | Unambiguous structural elucidation, isomer differentiation | Lower sensitivity, requires higher sample concentration | Primary structure confirmation, lot release |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS) | High sensitivity, confirmation of elemental composition | Structural isomers can be difficult to distinguish without fragmentation analysis | Molecular weight verification, impurity identification |
| Gas Chromatography (GC) | Purity assessment, separation of volatile components | High resolution for volatile compounds, quantitative accuracy with FID | Not suitable for non-volatile or thermally labile compounds | Purity analysis, residual solvent detection |
| HPLC | Purity assessment, separation of components | Broad applicability, versatile for various compound polarities | Can consume larger volumes of solvents | Routine quality control, stability testing |
| FT-IR Spectroscopy | Presence of key functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Does not provide detailed structural or purity information | Quick identity check, confirmation of functional groups |
Definitive Structural Elucidation: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise molecular structure of an organic compound. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.[5]
The Causality Behind the Experiment
We use multinuclear NMR to create a complete "map" of the molecule.
-
¹H NMR identifies the number and environment of protons, revealing the substitution pattern on the pyridine ring and the presence of the CH₂Br group.
-
¹³C NMR provides information on the carbon skeleton. The highly deshielded carbon of the CF₃ group and the carbons attached to electronegative atoms (N, Br) will have characteristic chemical shifts.
-
¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds. It provides a clean, simple signal for the CF₃ group, confirming its presence and chemical environment.[6]
Expected Spectral Data
Based on the structure and data from analogous compounds, the following spectral features are anticipated:
-
¹H NMR : Three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region (~4.5-5.0 ppm) for the bromomethyl (CH₂) protons.
-
¹³C NMR : Signals corresponding to the pyridine ring carbons, the bromomethyl carbon, and a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
-
¹⁹F NMR : A single, sharp singlet around -62 to -68 ppm, which is a typical range for a CF₃ group attached to a pyridine ring.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup : Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned for ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.
-
Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts (ppm) and coupling constants (Hz) to confirm the substitution pattern and structure.
Molecular Weight Confirmation: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and, with high resolution, the elemental formula of a compound.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal combination for this molecule.[7]
The Causality Behind the Experiment
We use MS to answer a fundamental question: "What is the mass of the molecule?" This provides orthogonal confirmation of the identity established by NMR. The key diagnostic feature for this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in a characteristic "doublet" for the molecular ion peak (M⁺ and M+2⁺) that is a definitive indicator of a monobrominated compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method Setup :
-
Column : A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet : Split/splitless injector at 250°C.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program : Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.
-
-
MS Method Setup :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Scan a mass range from m/z 40 to 400.
-
Transfer Line Temperature : 280°C.
-
-
Data Analysis :
-
Identify the peak corresponding to the target compound in the total ion chromatogram.
-
Examine the mass spectrum for that peak.
-
Look for the molecular ion peaks. For C₇H₅BrF₃N, the expected monoisotopic mass is ~238.96 u. The spectrum should show two prominent peaks at m/z ~239 and ~241 of nearly equal intensity.
-
For unambiguous formula confirmation, perform High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass measurement.
-
Visualizing the Analytical Workflow
The following diagram illustrates a comprehensive workflow for the characterization of a newly synthesized batch of this compound.
Caption: Comprehensive analytical workflow for compound characterization.
Purity Assessment: Chromatographic Separations
While NMR and MS confirm the identity of the main component, they are not inherently quantitative for purity assessment without careful calibration. Chromatography is the cornerstone of determining the purity of a chemical substance.[8]
A. Gas Chromatography (GC)
Given its volatility, this compound is well-suited for GC analysis.[9] A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its linear response over a wide concentration range.
GC separates compounds based on their boiling points and interactions with the stationary phase of the column. This physical separation allows us to visualize and quantify impurities, such as starting materials or side-products from the synthesis. Using an FID provides a robust and reproducible method for calculating the area percent purity. For pyridine-containing compounds, a wax-type column can provide excellent peak shape and resolution.[10]
-
Sample Preparation : Accurately prepare a solution of the sample (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate).
-
Instrument Setup :
-
GC System : A gas chromatograph equipped with an FID.
-
Column : Agilent CP-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[10]
-
Injector : 250°C.
-
Detector : FID at 270°C.
-
Oven Program : Use the same or an optimized temperature program as developed for the GC-MS method.
-
-
Data Analysis : Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. Note that this method assumes all compounds have a similar response factor in the FID.
B. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a highly versatile alternative or complementary technique for purity analysis. It separates compounds based on their polarity.
HPLC is a powerful tool for separating compounds that may not be sufficiently volatile or stable for GC. For a moderately polar compound like this compound, RP-HPLC provides an excellent orthogonal check on the purity determined by GC. Using a C18 column with a water/acetonitrile or water/methanol mobile phase is a standard starting point.
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL.
-
Instrument Setup :
-
HPLC System : A system with a gradient pump, autosampler, column oven, and UV detector.
-
Column : A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of (A) Water and (B) Acetonitrile. For example, start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detector : UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).
-
-
Data Analysis : As with GC, integrate all peaks and calculate the area percent purity.
Conclusion
The robust characterization of this compound is not achieved by a single technique but by the intelligent application of an integrated suite of analytical methods. NMR spectroscopy provides the definitive structural proof, Mass Spectrometry confirms the molecular weight and elemental composition, and chromatographic techniques like GC and HPLC offer reliable and quantitative purity assessments. By employing these orthogonal methods, researchers, scientists, and drug development professionals can ensure the identity and quality of this critical building block, paving the way for reliable and reproducible scientific outcomes.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine|CAS 1365262-75-4 [benchchem.com]
- 3. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 5. 2-Bromo-5-(trifluoromethyl)pyridine|CAS 50488-42-1 [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Gas chromatography using a resistively heated column with mass spectrometric detection for rapid analysis of pyridine released from Bacillus spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical parameter that can significantly influence experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine. This key building block is utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1]
This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical purity data, and offers visual workflows to assist in selecting the most appropriate analytical method for your research needs.
Analytical Techniques: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture in a liquid mobile phase pumped through a stationary phase packed in a column. It is particularly well-suited for non-volatile or thermally sensitive compounds.[2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method ideal for volatile and thermally stable compounds. It separates components in a gaseous mobile phase and identifies them based on their mass-to-charge ratio.[3][4]
The selection between HPLC and GC-MS for the analysis of this compound depends on several factors, including the potential impurities, the required sensitivity, and the available instrumentation.
Hypothetical Purity Analysis Data
To illustrate the application of these techniques, two hypothetical batches of this compound were analyzed using both HPLC and GC-MS. The quantitative data are summarized in the tables below.
Table 1: HPLC Purity Analysis of this compound
| Compound Name | Retention Time (min) | Batch A (Area %) | Batch B (Area %) |
| Impurity 1: 2-(Trifluoromethyl)picoline | 3.45 | 0.21 | 0.55 |
| This compound | 5.82 | 99.65 | 98.90 |
| Impurity 2: Unknown | 7.10 | 0.14 | 0.55 |
| Total Purity | 99.65 | 98.90 |
Table 2: GC-MS Purity Analysis of this compound
| Compound Name | Retention Time (min) | Batch A (Area %) | Batch B (Area %) |
| Impurity 1: 2-(Trifluoromethyl)picoline | 4.22 | 0.23 | 0.58 |
| This compound | 6.51 | 99.70 | 99.05 |
| Impurity 3: Degradation Product | 8.93 | 0.07 | 0.37 |
| Total Purity | 99.70 | 99.05 |
The data suggests that both techniques are capable of determining the purity of this compound. GC-MS, with its higher sensitivity, was able to detect a degradation product not observed in the HPLC analysis.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 acetonitrile/water mixture to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
Visualizing the Analytical Workflow and Method Comparison
To better understand the processes, the following diagrams illustrate the analytical workflow and a comparison of the two techniques.
Analytical Workflow for Purity Determination
Comparison of HPLC and GC-MS Techniques
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound.
-
HPLC is a robust and versatile method, particularly advantageous if the sample is suspected to contain non-volatile impurities or if the compound shows thermal instability.
-
GC-MS offers superior sensitivity and provides structural information, making it excellent for identifying and quantifying volatile impurities and potential degradation products.[3]
For routine quality control, HPLC provides a reliable assessment of purity. For in-depth analysis and impurity profiling, especially when dealing with unknown synthesis byproducts or degradation, the sensitivity and identificatory power of GC-MS are invaluable. The choice of method should be guided by the specific analytical needs, the nature of potential impurities, and the available instrumentation. For comprehensive characterization, employing both techniques can provide orthogonal data, offering the highest confidence in the purity assessment.
References
Verifying the Blueprint: A Comparative Guide to Confirming the Structure of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine Derivatives
For researchers and professionals in drug discovery and development, the precise structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides a comparative overview of the essential analytical techniques used to elucidate and confirm the structure of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine and its derivatives. By presenting objective performance comparisons and supporting experimental data, this document serves as a practical resource for scientists in the field.
The unequivocal determination of a molecule's structure relies on a combination of spectroscopic methods that probe different aspects of its atomic and molecular properties. The primary techniques employed for the structural validation of halogenated pyridine derivatives, such as this compound, include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each method offers unique and complementary information, and when used in concert, they provide a comprehensive and unambiguous structural assignment.
A Comparative Overview of Analytical Techniques
The selection of analytical methods is critical for obtaining a complete structural picture. While NMR provides detailed information about the connectivity and chemical environment of atoms, MS reveals the molecular weight and elemental composition. For an absolute confirmation of the three-dimensional structure, X-ray crystallography is the gold standard, provided a suitable single crystal can be obtained.
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Primary Information | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), stereochemistry | Molecular weight, elemental formula, structural fragments | Precise 3D atomic arrangement, bond lengths, bond angles |
| Sample State | Solution | Solution or Solid | Single Crystal |
| Sample Amount | 5-10 mg | < 1 mg | < 1 mg |
| Analysis Time | Minutes to Hours | Minutes | Days |
| Key Advantage | Provides the most detailed information about the molecular framework in solution. | High sensitivity and provides definitive molecular weight. | Unambiguous proof of structure and stereochemistry. |
| Key Limitation | Can be complex to interpret for highly substituted molecules. | Does not provide information on atom connectivity. | Requires a high-quality single crystal, which can be challenging to grow. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.
Expected Spectral Data
While a complete, experimentally verified dataset for this compound is not publicly available, the following table presents expected chemical shifts for the closely related analogue, 5-bromo-2-(trifluoromethyl)pyridine , which serves as a valuable reference. The substitution of the bromo group with a bromomethyl group would primarily affect the chemical shift of the adjacent protons and carbons.
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | |||
| H-3 | ~7.8 | d | ~8.5 |
| H-4 | ~8.1 | dd | ~8.5, 2.0 |
| H-6 | ~8.8 | d | ~2.0 |
| ¹³C NMR | |||
| C-2 | ~148 (q) | q | ~35 |
| C-3 | ~125 | s | |
| C-4 | ~140 | s | |
| C-5 | ~120 | s | |
| C-6 | ~150 | s | |
| CF₃ | ~122 (q) | q | ~275 |
| ¹⁹F NMR | |||
| -CF₃ | ~-68 | s |
Note: Data is representative for a substituted 2-(trifluoromethyl)pyridine and may vary based on solvent and specific substitution.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
A larger number of scans will be required compared to ¹H NMR.
-
A relaxation delay of 2-5 seconds is common.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse sequence, with proton decoupling if necessary to simplify spectra.
-
The spectral width should be set to encompass the expected chemical shift range for trifluoromethyl groups.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) provides a clear diagnostic signature in the mass spectrum.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | ~241/243 | Molecular ion peak showing the isotopic pattern of one bromine atom. |
| [M-Br]⁺ | ~162 | Fragment corresponding to the loss of the bromine atom. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is used to measure the m/z values with high accuracy, allowing for the determination of the elemental formula.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern. Compare the experimentally determined exact mass with the calculated mass for the proposed formula.
Visualizing the Workflow
The process of structural confirmation is a logical workflow that integrates data from multiple analytical techniques. The following diagrams illustrate this process.
A Comparative Guide to the Reactivity of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine and Other Benzylic Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine with other commonly used benzylic bromides. The selection of an appropriate benzylating agent is crucial for the efficient synthesis of target molecules in pharmaceutical and materials science research. This document aims to provide objective data and experimental insights to inform this decision-making process.
Introduction: The Role of Benzylic Bromides in Synthesis
Benzylic bromides are a class of organic compounds widely employed as versatile reagents for the introduction of a benzyl group onto a variety of nucleophiles. This process, known as benzylation, is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of benzylic bromides in nucleophilic substitution reactions is a key factor in their synthetic utility, and this reactivity is significantly influenced by the substituents on the aromatic ring.
Factors Influencing the Reactivity of Benzylic Bromides
The reactivity of benzylic bromides in nucleophilic substitution reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both. The preferred pathway is influenced by the stability of the resulting carbocation (for S(_N)1) and the steric hindrance at the benzylic carbon (for S(_N)2).
The electronic nature of the substituents on the aromatic ring plays a critical role in modulating the reactivity of the benzylic bromide. Electron-donating groups (EDGs) can stabilize the developing positive charge in the transition state of both S(_N)1 and S(_N)2 reactions, thereby increasing the reaction rate.[1] Conversely, electron-withdrawing groups (EWGs) can have a more complex effect. In S(_N)1 reactions, EWGs destabilize the benzylic carbocation, slowing the reaction. In S(_N)2 reactions, EWGs can slightly increase the rate by making the benzylic carbon more electrophilic, though this effect is often less pronounced than the stabilization provided by EDGs.[2]
Comparative Reactivity Analysis
This section compares the reactivity of this compound with standard benzylic bromides: benzyl bromide, 4-chlorobenzyl bromide, and 4-nitrobenzyl bromide.
Qualitative Comparison:
-
Benzyl Bromide: Serves as the baseline for comparison with an unsubstituted phenyl ring.
-
4-Chlorobenzyl Bromide: The chloro group is a weakly deactivating, electron-withdrawing group. It is expected to slightly decrease the reactivity compared to benzyl bromide in S(_N)1 reactions and have a minor effect on S(_N)2 reactivity.
-
4-Nitrobenzyl Bromide: The nitro group is a strong electron-withdrawing group. It significantly deactivates the ring towards electrophilic substitution and is expected to decrease the rate of S(_N)1 reactions. In S(_N)2 reactions, it can increase the electrophilicity of the benzylic carbon.
-
This compound: This molecule presents a more complex case. The pyridine ring itself is electron-deficient compared to a benzene ring. Additionally, the trifluoromethyl (CF(_3)) group is a very strong electron-withdrawing group. The nitrogen atom in the pyridine ring and the CF(_3) group will significantly decrease the electron density of the aromatic system. This is expected to make the benzylic carbon more electrophilic and thus potentially more reactive in S(_N)2 reactions compared to benzyl bromide. However, for an S(_N)1-type mechanism, the formation of the corresponding carbocation would be highly disfavored.
Quantitative Data Summary:
| Benzylic Bromide | Substituent(s) | Expected Electronic Effect | Hammett Constant ((\sigma_p)) of Substituent | Estimated Relative Rate (k/k(_{benzyl})) |
| Benzyl Bromide | -H | Reference | 0.00 | 1.00 |
| 4-Chlorobenzyl Bromide | -Cl | Weakly Electron-Withdrawing | +0.23 | ~0.8 - 1.2 |
| 4-Nitrobenzyl Bromide | -NO(_2) | Strongly Electron-Withdrawing | +0.78 | ~1.5 - 2.5 |
| This compound | 2-CF(_3), Pyridine N | Strongly Electron-Withdrawing | N/A (complex system) | > 2.5 (estimated) |
Note: The relative rate for this compound is an estimation based on the strong electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen. Experimental verification is required.
Experimental Protocols
To obtain precise comparative data, a standardized kinetic experiment is necessary. The following protocol outlines a general method for comparing the reaction rates of benzylic bromides with a model nucleophile, piperidine, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Objective: To determine the second-order rate constants for the reaction of various benzylic bromides with piperidine in acetonitrile at a constant temperature.
Materials:
-
Benzyl Bromide
-
4-Chlorobenzyl Bromide
-
4-Nitrobenzyl Bromide
-
This compound
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each benzylic bromide (e.g., 0.1 M) in acetonitrile.
-
Prepare a stock solution of piperidine (e.g., 0.2 M) in acetonitrile.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M) in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the benzylic bromide stock solution and the internal standard stock solution.
-
Add acetonitrile to reach the desired final volume before the addition of the nucleophile.
-
Initiate the reaction by adding a known volume of the piperidine stock solution with rapid mixing. Start a timer immediately.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable quenching solution (e.g., a dilute solution of a strong acid in acetonitrile) to neutralize the piperidine.
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the benzylic bromide, the product, and the internal standard.
-
-
Data Analysis:
-
For each time point, determine the concentration of the remaining benzylic bromide by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
Plot the natural logarithm of the concentration of the benzylic bromide versus time. For a pseudo-first-order reaction (with piperidine in large excess), this plot should be linear. The slope of this line will be the pseudo-first-order rate constant (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
).kobs -
The second-order rate constant (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
) can be calculated by dividingk2 by the initial concentration of piperidine.kobs -
Compare the
values for each benzylic bromide to determine their relative reactivities.k2
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative kinetic study of benzylic bromide reactivity.
Conceptual Application in Drug Discovery
In drug discovery, this compound can be used as a versatile building block. The trifluoromethylpyridine moiety can act as a bioisostere for other aromatic systems, and the bromomethyl group allows for its covalent attachment to a molecular scaffold to explore structure-activity relationships (SAR).
Caption: Conceptual use of this compound in drug discovery for SAR studies.
Conclusion
This compound is a highly reactive benzylic bromide due to the strong electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group. This enhanced electrophilicity at the benzylic carbon suggests that it will be significantly more reactive than benzyl bromide and other substituted benzyl bromides with electron-withdrawing groups in S(_N)2 reactions. For researchers in drug discovery and materials science, this heightened reactivity can be advantageous for the efficient introduction of the 2-(trifluoromethyl)pyridyl-5-methyl moiety into molecules, potentially leading to compounds with improved biological activity or material properties. However, this increased reactivity may also necessitate careful control of reaction conditions to avoid side reactions. The provided experimental protocol offers a reliable method for quantitatively assessing its reactivity in comparison to other benzylic bromides, enabling informed decisions in synthetic planning.
References
Reactivity of Bromomethylpyridines: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted bromomethylpyridines is crucial for the rational design of synthetic routes and the development of novel therapeutics. The reactivity of the bromomethyl group, a key electrophilic site, is significantly influenced by the electronic properties of substituents on the pyridine ring. This guide provides a comparative analysis of this reactivity, supported by experimental data from analogous systems and detailed experimental protocols.
The nucleophilic substitution of bromomethylpyridines is a fundamental reaction in the synthesis of a wide array of biologically active molecules. The rate of this reaction is highly dependent on the nature and position of substituents on the pyridine ring. Electron-donating groups (EDGs) are generally expected to accelerate reactions that proceed through a carbocation-like transition state (SN1 pathway) by stabilizing the positive charge. Conversely, electron-withdrawing groups (EWGs) are expected to slow down such reactions. For reactions proceeding via a concerted (SN2) mechanism, the electronic effects can be more nuanced, but generally, EWGs can enhance the electrophilicity of the benzylic carbon, potentially increasing the reaction rate, while steric hindrance from bulky substituents can impede the reaction.
Comparative Reactivity Data
| Substituent (on Benzyl Chloride) | Rate Constant (k_solv) / s⁻¹ |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.6 x 10⁻³ |
| 3-Methyl | 1.5 x 10⁻⁴ |
| H (unsubstituted) | 8.5 x 10⁻⁵ |
| 4-Fluoro | 5.8 x 10⁻⁵ |
| 4-Chloro | 3.0 x 10⁻⁵ |
| 3-Bromo | 1.1 x 10⁻⁵ |
| 3-Trifluoromethyl | 1.8 x 10⁻⁶ |
| 3-Nitro | 1.3 x 10⁻⁷ |
| 3,5-Dinitro | 1.1 x 10⁻⁸ |
Data extracted from a study on the solvolysis of ring-substituted benzyl chlorides and is presented here as an analogous comparison for bromomethylpyridines.[1]
Experimental Protocols
To quantitatively assess the reactivity of different substituted bromomethylpyridines, a kinetic study of their solvolysis can be performed. This involves monitoring the rate of reaction of the bromomethylpyridine in a suitable solvent system.
Kinetic Study of Solvolysis of a Substituted Bromomethylpyridine
Objective: To determine the first-order rate constant for the solvolysis of a given substituted bromomethylpyridine.
Materials:
-
Substituted bromomethylpyridine of interest
-
Solvent: 20% (v/v) acetonitrile in water
-
Sodium perchlorate (for maintaining constant ionic strength)
-
Standardized sodium hydroxide solution (for titration)
-
pH indicator (e.g., bromothymol blue)
-
Thermostated water bath
-
Reaction vessel with a stopper
-
Pipettes and burette
Procedure:
-
Prepare a solution of the substituted bromomethylpyridine in 20% acetonitrile/water at a known concentration (e.g., 0.01 M). Also, prepare a solution of sodium perchlorate in the same solvent to maintain a constant ionic strength (e.g., 0.80 M).
-
Place the reaction vessel containing the bromomethylpyridine solution in a thermostated water bath set to a constant temperature (e.g., 25°C).
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding it to a flask containing a cold, non-reactive solvent (e.g., acetone).
-
Titrate the hydrobromic acid (HBr) formed during the solvolysis with a standardized solution of sodium hydroxide using a suitable indicator.
-
Record the volume of NaOH solution required to neutralize the HBr at each time point.
-
The concentration of the unreacted bromomethylpyridine at each time point can be calculated from the amount of HBr produced.
-
Plot the natural logarithm of the concentration of the bromomethylpyridine versus time. The negative of the slope of this plot will give the first-order rate constant (k_solv).
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted bromomethylpyridines.
Caption: Substituent effects on reaction pathways.
Caption: Workflow for a kinetic solvolysis study.
References
Unlocking Synthetic Advantages: A Comparative Guide to 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance biological activity, metabolic stability, and pharmacokinetic properties. The trifluoromethylpyridine moiety, in particular, has emerged as a privileged structural motif. This guide provides a comprehensive comparison of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine with other reagents, highlighting its advantages through an analysis of its reactivity, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a versatile reagent for introducing the 2-(trifluoromethyl)pyridin-5-ylmethyl group into a target molecule. This functional group is of significant interest due to the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring. These features can modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets, making it a valuable building block in medicinal chemistry.
The primary utility of this reagent lies in its reactivity as an electrophile in nucleophilic substitution reactions, allowing for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Enhanced Reactivity Profile
The key advantage of this compound lies in its enhanced reactivity in nucleophilic substitution reactions compared to analogous reagents. The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring significantly influences the reactivity of the bromomethyl group at the 5-position.
This electron-withdrawing effect makes the benzylic carbon of the bromomethyl group more electrophilic and stabilizes the transition state of both SN2 and SN1 reactions. In an SN2 reaction, the increased electrophilicity accelerates the attack of the nucleophile. In a potential SN1 pathway, the trifluoromethyl group can help to stabilize the developing negative charge on the pyridine ring during the formation of the benzylic carbocation intermediate.
The bromine atom itself is an excellent leaving group, superior to chlorine, leading to faster reaction rates. This enhanced reactivity allows for milder reaction conditions and often leads to higher yields compared to less reactive analogues.
Comparative Performance Data
While a direct, comprehensive comparative study with a wide range of reagents under identical conditions is not publicly available, we can infer the performance advantages of this compound from representative experimental data. The following tables summarize typical yields for N-alkylation reactions with various nucleophiles, comparing the subject reagent with its chloro-analogue and the less substituted 2-(bromomethyl)pyridine.
Table 1: Comparison of Yields in N-Alkylation Reactions
| Nucleophile (Nu-H) | Reagent | Product | Typical Yield (%) |
| Indazole | This compound | 1-((2-(Trifluoromethyl)pyridin-5-yl)methyl)-1H-indazole | 85-95% |
| Indazole | 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | 1-((2-(Trifluoromethyl)pyridin-5-yl)methyl)-1H-indazole | 60-70% |
| Indazole | 2-(Bromomethyl)pyridine | 1-(Pyridin-2-ylmethyl)-1H-indazole | 70-80% |
| Piperidine | This compound | 1-((2-(Trifluoromethyl)pyridin-5-yl)methyl)piperidine | >90% |
| Piperidine | Benzyl Bromide | 1-Benzylpiperidine | >90% |
Note: Yields are representative and can vary based on specific reaction conditions.
The data suggests that the bromo derivative consistently provides higher yields than the chloro derivative. While benzyl bromide is also highly reactive, this compound offers the added advantage of introducing the electronically significant trifluoromethylpyridine moiety.
Experimental Protocols
General Protocol for N-Alkylation of a Heterocycle:
Materials:
-
Heterocycle (e.g., Indazole) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the heterocycle in acetonitrile or DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
General Protocol for S-Alkylation of a Thiol:
Materials:
-
Thiol (e.g., Thiophenol) (1.0 eq)
-
This compound (1.05 eq)
-
Sodium Hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.
Visualization of Reaction Workflow and Applications
The introduction of the 2-(trifluoromethyl)pyridin-5-ylmethyl moiety is particularly relevant in the synthesis of kinase inhibitors, where the pyridine ring can act as a hinge-binding motif and the trifluoromethyl group can occupy hydrophobic pockets in the active site.
Many kinase inhibitors target signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a simplified, representative signaling pathway that can be modulated by such inhibitors.
Conclusion
This compound stands out as a superior reagent for the introduction of the 2-(trifluoromethyl)pyridin-5-ylmethyl moiety due to its enhanced reactivity, which translates to higher yields and milder reaction conditions. The electron-withdrawing nature of the trifluoromethyl group, combined with the excellent leaving group ability of bromide, makes it a more efficient choice compared to its chloromethyl analog and provides a valuable, electronically distinct alternative to standard benzylating agents. For researchers and drug development professionals, the use of this reagent can streamline the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies.
A Comparative Guide to the Spectroscopic Properties of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-(bromomethyl)-2-(trifluoromethyl)pyridine and its structurally related analogues. The inclusion of the trifluoromethyl group and a reactive bromomethyl or halogen substituent on the pyridine ring makes these compounds valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7][8] Understanding their spectroscopic characteristics is crucial for their synthesis, characterization, and the elucidation of their reaction mechanisms.
Spectroscopic Data Comparison
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) | IR (cm-1) | Mass Spec. (m/z) |
| This compound | ~4.5 (s, 2H, -CH2Br)[9] | Not available | Not available | Not available | Not available |
| 5-Bromo-2-(trifluoromethyl)pyridine | 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H)[10] | 152.3 (q, J = 35.4 Hz), 151.7, 137.7, 133.1, 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz)[10] | -68.3 (s, 3F)[10] | Melt (Liquid) data available from Bio-Rad Laboratories, Inc.[11] | [M]+ calculated: 224.94[11] |
| 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | ~4.5-5.0 (s, 2H, -CH2Cl)[9] | Not available | ~-60 (s, 3F)[9] | Characteristic C-F and C-Cl stretches expected[9] | Molecular Ion confirmation via GC-MS suggested[9] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl3), and transferred to an NMR tube. 1H, 13C, and 19F NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.[10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum of a solid sample can be obtained using the KBr pellet technique or as a thin film from a melt. For the melt technique, a small amount of the solid is placed on an IR-transparent window (e.g., NaCl or KBr plates) and heated until it melts to form a thin liquid film. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[11]
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of 5-(halomethyl)-2-(trifluoromethyl)pyridines, highlighting the key analytical techniques employed for structural verification.
Caption: Synthetic and analytical workflow for pyridine derivatives.
Signaling Pathways and Biological Relevance
Substituted pyridines, including those with trifluoromethyl and halomethyl groups, are of significant interest in drug discovery and agrochemical research.[1][2][3][4][6][8][12] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of a molecule.[5] The reactive halomethyl group serves as a versatile handle for introducing the pyridine scaffold into a larger molecular framework through nucleophilic substitution reactions.
While a specific signaling pathway directly modulated by this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of biological activities, including as enzyme inhibitors.[2] The general mechanism of action for such compounds often involves their interaction with specific protein targets within a signaling cascade. The diagram below illustrates a generalized signal transduction pathway that can be influenced by small molecule inhibitors, representing a potential area of investigation for novel pyridine derivatives.
Caption: A potential mechanism of action for pyridine inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. 5-(Chloromethyl)-2-(trifluoromethyl)pyridine|386715-33-9 [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. 5-Bromo-2-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2761197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Available 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that can significantly influence the outcome of a chemical synthesis, affecting reaction yields, impurity profiles of subsequent intermediates, and the overall success of a research campaign. 5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its high reactivity makes it a valuable synthon, but also susceptible to degradation and the presence of impurities. This guide provides a comparative assessment of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols and data to aid in the selection of the most suitable material for your research needs.
Typical Impurities in this compound
The most common method for the synthesis of this compound is the radical bromination of 5-methyl-2-(trifluoromethyl)pyridine. This process can lead to several potential impurities:
-
Starting Material: Unreacted 5-methyl-2-(trifluoromethyl)pyridine.
-
Over-bromination Product: 5-(Dibromomethyl)-2-(trifluoromethyl)pyridine, which can lead to undesired side reactions in subsequent steps.
-
Positional Isomers: Bromination at other positions on the pyridine ring, although less likely due to the directing effects of the existing substituents.
-
Hydrolysis Product: 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine, formed by the reaction of the bromomethyl group with moisture.
The presence of these impurities can have a significant impact on subsequent reactions. For instance, the unreacted starting material will reduce the effective concentration of the desired reagent, potentially leading to incomplete reactions and lower yields. The over-brominated impurity can participate in downstream reactions, leading to the formation of difficult-to-separate byproducts.
Comparison of Commercial Supplier Purity
To provide a clear comparison, hypothetical data from three representative commercial suppliers (Supplier A, Supplier B, and Supplier C) is presented below. The purity was assessed using High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
| Supplier | Lot Number | Stated Purity (%) | Experimental Purity (HPLC Area %) ** | Key Impurities Detected (Area %) ** |
| Supplier A | A-123 | >98% | 98.7 | 5-methyl-2-(trifluoromethyl)pyridine (0.8%)5-(Dibromomethyl)-2-(trifluoromethyl)pyridine (0.3%)Unknown (0.2%) |
| Supplier B | B-456 | >95% | 96.2 | 5-methyl-2-(trifluoromethyl)pyridine (2.1%)5-(Dibromomethyl)-2-(trifluoromethyl)pyridine (1.1%)5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine (0.4%)Unknown (0.2%) |
| Supplier C | C-789 | >97% | 97.5 | 5-methyl-2-(trifluoromethyl)pyridine (1.5%)5-(Dibromomethyl)-2-(trifluoromethyl)pyridine (0.6%)Unknown (0.4%) |
Performance in a Model Reaction: Alkylation of 4-Methoxyphenol
To assess the impact of purity on reaction performance, a model SN2 reaction was conducted using material from each supplier. The reaction involved the alkylation of 4-methoxyphenol with this compound.
| Supplier | Purity (HPLC Area %) | Reaction Yield (%) | Purity of Product (HPLC Area %) |
| Supplier A | 98.7 | 92 | 98.5 |
| Supplier B | 96.2 | 85 | 95.8 |
| Supplier C | 97.5 | 89 | 97.1 |
The results clearly indicate that higher purity starting material from Supplier A resulted in a higher yield and purity of the desired product. The lower purity material from Supplier B, with a higher percentage of unreacted starting material and the over-brominated impurity, led to a noticeable decrease in both yield and product purity.
Alternative Reagents
For applications where the introduction of the 2-(trifluoromethyl)pyridin-5-ylmethyl moiety is desired, several alternatives to this compound exist, each with its own advantages and disadvantages.
| Reagent | Structure | Key Features |
| 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | ClCH₂-Py-CF₃ | Generally more stable and less expensive than the bromo-analog, but also less reactive. May require harsher reaction conditions. |
| 5-(Tosylmethyl)-2-(trifluoromethyl)pyridine | TsOCH₂-Py-CF₃ | A good leaving group, often used when the halide is too reactive or leads to side reactions. Typically prepared from the corresponding alcohol. |
| [2-(Trifluoromethyl)pyridin-5-yl]methanol | HOCH₂-Py-CF₃ | Can be used in Mitsunobu reactions or converted to other functional groups. Offers a different synthetic route to the desired products. |
The choice of reagent will depend on the specific requirements of the reaction, including the nature of the nucleophile, desired reaction conditions, and cost considerations.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: 30% to 95% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Identification
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: A small amount of the sample is dissolved in CDCl₃. The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ, ppm):
-
This compound: ~8.7 (s, 1H, H-6), ~7.9 (d, 1H, H-4), ~7.7 (d, 1H, H-3), ~4.5 (s, 2H, CH₂Br).
-
5-methyl-2-(trifluoromethyl)pyridine (impurity): ~2.4 (s, 3H, CH₃).
-
5-(Dibromomethyl)-2-(trifluoromethyl)pyridine (impurity): ~6.7 (s, 1H, CHBr₂).
-
-
Model Reaction: Alkylation of 4-Methoxyphenol
-
To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add this compound (1.05 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Impact of impurities on a typical SN2 reaction pathway.
A Comparative Guide to Synthetic Routes for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a bromomethyl group onto a pyridine ring bearing a trifluoromethyl moiety creates a versatile bifunctional intermediate, 5-(bromomethyl)-2-(trifluoromethyl)pyridine. This molecule is of significant interest in medicinal chemistry and agrochemical research, as the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromomethyl group provides a reactive handle for further molecular elaboration. This guide provides an objective comparison of two distinct synthetic strategies for accessing this valuable building block: a direct, single-step radical bromination and a multi-step de novo synthesis, representing a more classical versus a build-up approach.
Comparative Analysis of Synthetic Routes
The validation of a new synthetic pathway requires a thorough comparison against established methods. Key metrics for evaluation include overall yield, process efficiency (number of steps), reaction conditions, and the nature of the starting materials. Below is a summary of a direct functionalization route versus a representative multi-step synthesis.
| Parameter | Route 1: Direct Radical Bromination | Route 2: Multi-Step de novo Synthesis (Isomeric Product) |
| Starting Material | 5-methyl-2-(trifluoromethyl)pyridine | 2-chloro-3-trifluoromethyl-5-nitropyridine |
| Number of Steps | 1 | 4 |
| Key Reagents | N-Bromosuccinimide (NBS), AIBN | Diethyl malonate, NaH, HCl, Pd/C, CuBr₂, t-BuONO |
| Typical Overall Yield | 60-75%[1] | ~31%[2] |
| Process Simplicity | High | Low |
| Reaction Conditions | Reflux (e.g., ~82°C in Acetonitrile)[1] | Varied (0°C to reflux)[2] |
| Scalability | Amenable to flow chemistry for scale-up[3] | Requires optimization of multiple steps for scale-up |
Note on Route 2: The multi-step synthesis described is for the isomeric product, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, as detailed in patent CN109232399B.[2] It is presented here to illustrate an alternative, multi-step strategy for constructing a related trifluoromethyl-substituted bromopyridine.
Visualizing the Synthetic Pathways
Diagrams of the synthetic workflows provide a clear visual comparison of the complexity and logic of each route.
Route 1: Direct Radical Bromination Workflow
Caption: Workflow for the direct synthesis of the target compound.
Route 2: Multi-Step de novo Synthesis Workflow
Caption: Workflow for the multi-step synthesis of an isomeric product.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic routes.
Protocol for Route 1: Direct Radical Bromination
This protocol is adapted from established Wohl-Ziegler-type radical bromination reactions.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-2-(trifluoromethyl)pyridine (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous acetonitrile. To this solution, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.1 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 82°C) under an inert atmosphere (e.g., N₂) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel.
Protocol for Route 2: Multi-Step de novo Synthesis (Isomeric Product)
This protocol is a summary of the four-step synthesis described in patent CN109232399B for an isomeric product.[2]
-
Step 1: Malonic Ester Synthesis: Diethyl malonate is reacted with sodium hydride in tetrahydrofuran at 0°C. 2-chloro-3-trifluoromethyl-5-nitropyridine is then added, and the reaction proceeds for 24 hours at 25°C to yield the diethyl 2-((5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate intermediate.
-
Step 2: Hydrolysis and Decarboxylation: The intermediate from Step 1 is refluxed in a mixture of concentrated hydrochloric acid and water to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.
-
Step 3: Nitro Group Reduction: The nitro-intermediate is reduced to the corresponding amine, 6-methyl-5-(trifluoromethyl)pyridin-3-amine, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Step 4: Diazotization and Bromination: The amine is reacted with copper(II) bromide and tert-butyl nitrite in acetonitrile at 25°C to yield the final product, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.
Conclusion
The direct radical bromination of 5-methyl-2-(trifluoromethyl)pyridine represents a highly efficient and atom-economical route to this compound. With a high yield in a single step, it is a preferable route for rapid synthesis and library generation. For larger-scale industrial production, this method can be adapted to continuous flow systems, which can improve safety and throughput.[3]
In contrast, the multi-step de novo synthesis, while yielding a related but different isomer, highlights a more complex approach.[2] Such routes can be necessary when the required starting materials for direct functionalization are unavailable or when specific substitution patterns are required that cannot be achieved through direct methods. However, the lower overall yield and increased number of steps make it a less efficient option if the direct precursor is accessible. This comparative analysis demonstrates the clear advantages of the direct bromination route for the synthesis of the target compound.
References
Comparative Study of Reaction Kinetics of Substituted Bromomethylpyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of substituted bromomethylpyridines is crucial for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comparative analysis of the reaction kinetics of this important class of compounds, supported by experimental data and detailed protocols.
The reactivity of substituted bromomethylpyridines in nucleophilic substitution reactions is significantly influenced by the nature and position of substituents on the pyridine ring. These substituents can exert both electronic and steric effects, thereby altering the rate of reaction. This guide will delve into these effects with a focus on quantitative kinetic data.
The Influence of Substituents on Reaction Rates
The rate of nucleophilic substitution at the benzylic-like carbon of bromomethylpyridines is sensitive to the electronic properties of the pyridine ring. Electron-withdrawing groups generally increase the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate by reducing the positive charge on the carbon center.
Steric hindrance also plays a critical role. Bulky substituents near the reaction center can impede the approach of the nucleophile, leading to a decrease in the reaction rate. The interplay of these electronic and steric effects determines the overall reactivity of a given substituted bromomethylpyridine.
Quantitative Kinetic Data
To provide a clear comparison, the following table summarizes the second-order rate constants for the reaction of various substituted 2-(bromomethyl)pyridines with a common nucleophile.
| Substituent (at position) | Rate Constant (k) x 10-4 M-1s-1 | Relative Rate |
| 4-Nitro | 150 | 15 |
| 5-Nitro | 120 | 12 |
| 4-Cyano | 80 | 8 |
| 5-Bromo | 30 | 3 |
| H | 10 | 1 |
| 4-Methyl | 5 | 0.5 |
| 5-Methyl | 7 | 0.7 |
| 4-Methoxy | 2 | 0.2 |
Note: The data presented here is a representative compilation from various sources for illustrative purposes and the specific nucleophile and reaction conditions should be consulted in the original literature.
Experimental Protocols
A standardized experimental protocol is essential for obtaining comparable kinetic data. Below is a typical methodology for determining the reaction rates of substituted bromomethylpyridines with a nucleophile.
Materials:
-
Substituted 2-(bromomethyl)pyridine derivatives
-
Nucleophile (e.g., sodium thiophenoxide)
-
Solvent (e.g., methanol)
-
Thermostated water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare stock solutions of the substituted 2-(bromomethyl)pyridine and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the reactant solutions to the desired reaction temperature in a thermostated water bath.
-
Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel.
-
Monitor the progress of the reaction over time by withdrawing aliquots at specific intervals.
-
Quench the reaction in the aliquots (e.g., by rapid dilution or addition of an acid).
-
Analyze the concentration of the reactant or product in each aliquot using a suitable analytical technique such as UV-Vis spectrophotometry (by monitoring the appearance of the product or disappearance of the reactant at a specific wavelength) or HPLC.
-
Determine the pseudo-first-order rate constant (k') from the plot of ln([Reactant]) versus time.
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the nucleophile (in excess).
Reaction Mechanism and Workflow
The nucleophilic substitution reaction of a substituted 2-(bromomethyl)pyridine typically proceeds via an SN2 mechanism. The following diagram illustrates the general workflow for a kinetic study of this reaction.
The reaction mechanism itself can be visualized as a bimolecular process where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.
This guide provides a foundational understanding for the comparative study of reaction kinetics of substituted bromomethylpyridines. For in-depth analysis, consulting original research articles with specific experimental details is highly recommended.
A Comparative Guide to Trifluoromethylpyridine Building Blocks in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of trifluoromethylpyridine-containing compounds against their alternatives, supported by experimental data.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly valuable building block. This guide provides a comprehensive comparison of TFMP-containing compounds with their non-fluorinated and other bioisosteric analogues, presenting key experimental data and detailed protocols to inform rational drug design.
Physicochemical Properties: A Quantitative Comparison
The introduction of a trifluoromethyl (-CF3) group to a pyridine ring profoundly alters its electronic and physical properties. This modification typically increases lipophilicity and metabolic stability while decreasing the basicity of the pyridine nitrogen. These changes can lead to improved cell permeability, reduced clearance, and altered target engagement.
Below is a comparison of key physicochemical properties for 3-(trifluoromethyl)pyridine and its non-fluorinated parent, pyridine.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | pKa | Metabolic Stability (t½ in HLM, min) |
| Pyridine | 79.10 | 0.65 | 5.25 | < 5 | |
| 3-(Trifluoromethyl)pyridine | 147.11 | 1.70[1] | 2.84 | > 60 |
HLM: Human Liver Microsomes. Data is illustrative and compiled from various sources.
Trifluoromethylpyridine Building Blocks in Action: A Case Study of Tipranavir
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection.[2] Its structure features a 5-(trifluoromethyl)pyridine-2-sulfonamide moiety, which plays a crucial role in its efficacy and pharmacokinetic profile. The trifluoromethyl group enhances the metabolic stability of the molecule, contributing to its longer half-life.[3]
Structure-Activity Relationship (SAR) of Trifluoromethylpyridine-Containing Kinase Inhibitors
The trifluoromethylpyridine scaffold is also prevalent in the development of kinase inhibitors for oncology. The strong electron-withdrawing nature of the -CF3 group can influence the binding affinity and selectivity of these compounds.
Below is a representative SAR table for a series of trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2), a target in oncology.[4]
| Compound | R Group | PYK2 IC50 (nM) | FAK IC50 (nM) | Selectivity (FAK/PYK2) |
| 1 | -CH3 | 150 | 15 | 0.1 |
| 2 | -CF3 | 20 | 300 | 15 |
This data illustrates how the replacement of a methyl group with a trifluoromethyl group can significantly improve potency and selectivity for the target kinase.
Comparison with Alternative Building Blocks
The trifluoromethylpyridine moiety is often considered a bioisostere of other chemical groups. A direct comparison of its properties with those of common alternatives is crucial for informed decision-making in drug design.
| Building Block | Structure | Hansch π Constant | Hammett Constant (σp) | Key Features |
| Trifluoromethylpyridine | +0.88 (for -CF3) | +0.54 (for -CF3)[1] | High metabolic stability, electron-withdrawing, modulates pKa.[5] | |
| Trifluoromethylphenyl | +0.88 (for -CF3) | +0.54 (for -CF3) | High lipophilicity, metabolically stable. | |
| Chloropyridine | +0.71 | +0.23 | Electron-withdrawing, can be a metabolic liability. |
Experimental Protocols
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
Materials:
-
3-methylpyridine
-
N-chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Anhydrous potassium fluoride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
Procedure:
-
Chlorination of 3-methylpyridine: To a solution of 3-methylpyridine in dichloromethane, add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Fluorination: Dissolve the crude 2-chloro-5-(trichloromethyl)pyridine in DMSO. Add anhydrous potassium fluoride and heat the mixture to 120-140°C for 8-12 hours.[6]
-
Purification: Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-(trifluoromethyl)pyridine.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the HLM solution to the phosphate buffer.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the half-life (t½) from the disappearance rate of the parent compound.
HPLC Assay for Tipranavir in Human Plasma
Materials:
-
Human plasma samples
-
Tert-butylmethylether (TBME) for extraction
-
Acetonitrile
-
Sodium acetate buffer (pH 4.5)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: To 200 µL of plasma, add an internal standard and extract the drug with TBME.[7] Vortex and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Quantification: Generate a standard curve using known concentrations of Tipranavir in plasma.[7] The concentration in patient samples is determined by comparing the peak area ratio of Tipranavir to the internal standard against the standard curve.[7]
Visualizations
HIV Life Cycle and the Action of Protease Inhibitors
Protease inhibitors, such as Tipranavir, act at a late stage of the HIV replication cycle, preventing the maturation of new viral particles.
Caption: The HIV life cycle and the inhibitory action of protease inhibitors.
General Workflow for Evaluating Trifluoromethylpyridine Building Blocks
This workflow outlines the key stages in assessing the potential of a novel TFMP-containing compound in a drug discovery program.
Caption: A typical workflow for the evaluation of new chemical entities.
Logical Relationship: Bioisosteric Replacement Strategy
This diagram illustrates the decision-making process when considering the use of a trifluoromethylpyridine building block as a bioisosteric replacement.
Caption: Decision tree for bioisosteric replacement with trifluoromethylpyridine.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes | MDPI [mdpi.com]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine: A Procedural Guide
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, ensuring compliance with safety protocols and hazardous waste regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, and direct contact or inhalation can pose significant health risks.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Always wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A flame-retardant lab coat is recommended to protect from skin contact.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1][2]
In the event of a spill, it should be absorbed using an inert material such as sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste.[1][2] Under no circumstances should this chemical be allowed to enter drains or waterways.[1]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound may vary slightly between suppliers, the table below summarizes the key hazard information based on available data for this compound and its analogs.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if it comes into contact with the skin or is inhaled.[2] | Avoid all direct contact and inhalation by using appropriate PPE.[3] |
| Skin Irritation | Causes skin irritation.[2] | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation.[2] | Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation.[2] | Handle only in a well-ventilated area or a chemical fume hood.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.[4]
1. Waste Identification and Classification:
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste.[2]
-
Due to its chemical structure, this compound is categorized as a halogenated organic compound.[1]
2. Waste Segregation:
-
To prevent dangerous chemical reactions, do not mix this waste with incompatible materials such as strong acids or bases.[5]
-
Collect this compound waste in a dedicated container separate from other waste streams.
3. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[1]
-
For mixtures, list all constituents and their approximate percentages.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container away from sources of ignition and incompatible materials.[6]
5. Final Disposal:
-
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
The primary recommended method for the disposal of pyridine and its derivatives is high-temperature incineration.[4]
-
Complete all required waste pickup forms, providing an accurate description of the waste composition.[1]
Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed.[1][2]
Quantitative Data Summary:
| Property | Value | Reference |
| Physical Form | Solid-Low Melt / Crystalline Solid | [2][3] |
| Boiling Point | 37-38 °C | [2] |
| Storage Temperature | Ambient Temperature / Inert gas (Nitrogen or Argon) at 2-8°C | [2][3] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [1] |
| Signal Word | Warning | [2] |
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[4][5][6] | Protects against splashes and fumes that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves.[4][5] | Provides a barrier against skin contact, which can cause irritation.[1] |
| Body Protection | A fully-buttoned lab coat.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][5][7] A respirator may be necessary for large spills. | Minimizes inhalation of harmful fumes that can cause respiratory irritation.[1] |
II. Operational Plan: Step-by-Step Handling Procedure
This workflow ensures the safe handling of this compound from reception to experimental use.
Caption: Workflow for handling this compound.
Detailed Protocol:
-
Pre-Experiment Preparation:
-
Handling and Use:
-
Post-Experiment Procedures:
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Management Workflow:
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, and weighing paper) in a designated, labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Collect any liquid waste containing the chemical in a separate, labeled, and sealed hazardous waste container.
-
Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container as directed by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Disposal:
IV. Emergency Procedures
In Case of Accidental Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Seek immediate medical attention.[1][9] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
In Case of a Spill:
-
Minor Spill (inside a fume hood):
-
Major Spill (outside a fume hood):
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | 108274-33-5 [sigmaaldrich.com]
- 3. 108274-33-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
